4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(chloromethyl)-6,8-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(14)15-12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLCPSTYZJGACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358650 | |
| Record name | 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156419-57-7 | |
| Record name | 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one, a coumarin derivative with potential applications in medicinal chemistry and drug discovery. This document details the synthetic protocol, key quantitative data, and explores a relevant biological signaling pathway potentially modulated by this class of compounds.
Introduction
Coumarins are a significant class of benzopyrone-based heterocyclic compounds found in numerous natural products and synthetic derivatives. They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticoagulant properties. The 4-(chloromethyl) substituent on the coumarin ring serves as a versatile synthetic handle, allowing for further functionalization and the development of novel therapeutic agents. This guide focuses on the synthesis of the this compound scaffold, a promising candidate for further investigation in drug development programs.
Synthetic Pathway: Pechmann Condensation
The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of this compound, the reaction proceeds between 2,4-dimethylphenol and ethyl 4-chloroacetoacetate.
Reaction Workflow
The synthesis proceeds as a one-pot reaction, illustrated in the workflow diagram below.
Pechmann condensation workflow for the synthesis of the target coumarin.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Pechmann condensation methodologies. Optimization of reaction time and temperature may be necessary to achieve the highest yields.
Materials:
-
2,4-Dimethylphenol
-
Ethyl 4-chloroacetoacetate
-
Concentrated Sulfuric Acid (98%) or a solid acid catalyst (e.g., Amberlyst-15)
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylphenol (1.0 eq).
-
Addition of Catalyst and Reagent: Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) to the flask while cooling in an ice bath. To this mixture, add ethyl 4-chloroacetoacetate (1.0-1.2 eq) dropwise with continuous stirring. If using a solid acid catalyst, the catalyst (e.g., 20 wt%) is added to a mixture of the phenol and ketoester in a suitable solvent (e.g., toluene) or under solvent-free conditions.
-
Reaction: The reaction mixture is then heated to a temperature between 60-100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical yields for Pechmann condensations and spectroscopic data of structurally similar coumarins. Actual experimental results may vary.
| Parameter | Expected Value |
| Yield | 60-80% |
| Melting Point | 140-150 °C (estimated based on similar structures) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.1 (m, 2H, Ar-H), 6.5 (s, 1H, H-3), 4.7 (s, 2H, -CH₂Cl), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160 (C=O), 152 (C-8a), 148 (C-6 or C-8), 135 (C-6 or C-8), 128 (C-5 or C-7), 125 (C-5 or C-7), 118 (C-4a), 115 (C-3), 45 (-CH₂Cl), 21 (Ar-CH₃), 16 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ν: 3050 (Ar C-H), 2920 (Alkyl C-H), 1720-1740 (C=O, lactone), 1610, 1580 (C=C, aromatic), 1250 (C-O), 750 (C-Cl) |
| Mass Spectrometry (EI) | m/z: [M]⁺ expected around 222.05, with a characteristic isotopic pattern for the presence of chlorine. |
Potential Biological Activity and Signaling Pathway
Coumarin derivatives have been extensively studied for their antitumor properties. One of the key signaling pathways implicated in cancer cell proliferation, survival, and metastasis is the PI3K/Akt/mTOR pathway. Several studies have suggested that coumarins can exert their anticancer effects by modulating this pathway.
The 4-(chloromethyl) group can act as an electrophilic center, potentially reacting with nucleophilic residues in key proteins within the PI3K/Akt/mTOR signaling cascade, leading to their inhibition.
PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Coumarins
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by coumarin derivatives.
Potential inhibition of the PI3K/Akt/mTOR pathway by the coumarin derivative.
Conclusion
This technical guide outlines a robust and reproducible method for the synthesis of this compound via the Pechmann condensation. The provided experimental protocol and expected quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry. Furthermore, the exploration of the potential interaction of this class of compounds with the PI3K/Akt/mTOR signaling pathway highlights a promising avenue for the development of novel anticancer therapeutics. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this and related coumarin derivatives.
An In-depth Technical Guide to 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one: Chemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Chemical Properties
The chemical and physical properties of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one can be predicted based on the analysis of structurally similar coumarins. These properties are crucial for its handling, characterization, and application in further research.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₂H₁₁ClO₂ | |
| Molecular Weight | 222.67 g/mol | |
| Appearance | White to off-white solid | General appearance of related coumarin compounds. |
| Melting Point | 150-200 °C | Melting points of similar substituted 4-(chloromethyl)coumarins vary within this range. For example, 4-(chloromethyl)-7-methyl-2H-chromen-2-one has a melting point of 215-217 °C[1]. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | General solubility profile of coumarin derivatives. |
| Boiling Point | > 300 °C | High boiling points are characteristic of coumarin structures. For instance, 7-amino-4-chloromethylcoumarin has a predicted boiling point of 410.3 °C[2]. |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized this compound. The following are predicted spectral characteristics based on analogous compounds.
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z | Rationale |
| ¹H NMR (DMSO-d₆) | δ 7.0-7.5 (m, 2H, Ar-H), 6.5 (s, 1H, C3-H), 4.9 (s, 2H, -CH₂Cl), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃) | Based on typical shifts for coumarin ring protons, the chloromethyl group, and aromatic methyl groups. |
| ¹³C NMR (DMSO-d₆) | δ 160 (C=O), 154 (C8a), 152 (C4), 148 (C6), 130-140 (Ar-C), 115-125 (Ar-CH), 110 (C3), 45 (-CH₂Cl), 20 (Ar-CH₃), 15 (Ar-CH₃) | Characteristic chemical shifts for the coumarin core and substituents. |
| IR (KBr) | ~3050 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Alkyl C-H), ~1720 cm⁻¹ (C=O, lactone), ~1610, 1500 cm⁻¹ (C=C, aromatic), ~750 cm⁻¹ (C-Cl) | Characteristic vibrational frequencies for the functional groups present in the molecule[3]. |
| Mass Spectrometry (EI) | m/z 222 [M⁺], 224 [M+2]⁺ (approx. 3:1 ratio), 187 [M-Cl]⁺, 159 [M-CH₂Cl-CO]⁺ | Expected molecular ion peak with isotopic pattern for chlorine, and fragmentation pattern involving loss of chlorine and the chloromethyl group. |
Synthesis Protocol: Pechmann Condensation
The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation[4]. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester[4][5]. For the synthesis of this compound, 2,4-dimethylphenol would be reacted with ethyl 4-chloroacetoacetate.
Materials
-
2,4-Dimethylphenol
-
Ethyl 4-chloroacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts like sulfamic acid[1], or Lewis acids[6].
-
Ethanol
-
Ice-cold water
Experimental Procedure
-
In a round-bottom flask, add equimolar amounts of 2,4-dimethylphenol and ethyl 4-chloroacetoacetate.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (typically 2-3 equivalents) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
A solid precipitate will form. Filter the solid, wash it thoroughly with cold water to remove any residual acid, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the purified this compound.
Reaction Mechanism
The Pechmann condensation mechanism proceeds through an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring[4].
Potential Biological Activities and Signaling Pathways
While the specific biological activity of this compound has not been reported, the coumarin scaffold is known for a wide range of pharmacological properties. Furthermore, the 4-chloromethyl group provides a reactive site for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
-
Anticancer and Enzyme Inhibition: Many coumarin derivatives have demonstrated potential as anticancer agents and enzyme inhibitors[7][8]. The 4-chloromethyl group can react with nucleophilic residues in biological macromolecules, suggesting potential for covalent inhibition of target enzymes. For example, some coumarins are known inhibitors of carbonic anhydrases, which are involved in tumorigenesis[9].
-
Antimicrobial and Antifungal Activity: Coumarin derivatives have been reported to possess antibacterial and antifungal properties[10][11].
-
Antioxidant and Neuroprotective Effects: Certain substituted coumarins, particularly those with hydroxyl groups, exhibit antioxidant and neuroprotective activities[12]. While the target molecule lacks a hydroxyl group, this suggests a potential area of investigation for its derivatives.
-
Fluorescent Probes: 4-(chloromethyl)coumarins, such as 7-amino-4-chloromethylcoumarin (CMAC), are used as fluorescent probes in cell biology to track cellular processes due to their ability to react with thiols[2][13].
Visualizations
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Potential Applications
Caption: Logical relationship of the title compound to its potential applications.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. This technical guide provides a theoretical framework for its synthesis and characterization, based on the established chemistry of related coumarin compounds. The reactive chloromethyl group at the 4-position makes it a versatile intermediate for the synthesis of a diverse library of derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound and its potential as a lead structure in drug discovery programs.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-AMINO-4-CHLOROMETHYLCOUMARIN | 147963-22-2 [chemicalbook.com]
CAS number for 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
An In-Depth Technical Guide to 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, and the known biological activities of the broader coumarin class of compounds.
Compound Identification and Properties
This compound is a substituted coumarin derivative. The coumarin scaffold is a significant pharmacophore in medicinal chemistry. The presence of a reactive chloromethyl group at the 4-position makes this compound a valuable synthetic intermediate for creating a diverse library of derivatives for biological screening.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 156419-57-7 | [1] |
| Molecular Formula | C₁₂H₁₁ClO₂ | N/A |
| Molecular Weight | 222.67 g/mol | [2] |
| MDL Number | MFCD03848128 | |
Synthesis and Experimental Protocols
The synthesis of 4-substituted-2H-chromen-2-ones is commonly achieved through the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, the logical precursors would be 2,4-dimethylphenol and ethyl 4-chloroacetoacetate.
Proposed Experimental Protocol: Pechmann Condensation
-
Reaction Setup: To a round-bottom flask, add 2,4-dimethylphenol (1.0 eq).
-
Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or Dowex resin, while cooling the flask in an ice bath.
-
Reagent Addition: Add ethyl 4-chloroacetoacetate (1.1 eq) dropwise to the mixture, maintaining a low temperature.
-
Reaction: Allow the mixture to stir at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture onto crushed ice. The solid precipitate is the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove the acid catalyst, and dry.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure this compound.
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Applications
While specific biological data for this compound is not extensively documented, the coumarin scaffold is present in numerous compounds with a wide range of pharmacological activities. Coumarin derivatives have been reported to possess antibacterial, anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory properties[3][4][5][6].
-
Enzyme Inhibition: Various coumarin derivatives have been identified as potent inhibitors of enzymes such as carbonic anhydrase, β-glucuronidase, and cholinesterases[7]. For instance, certain pyrano[3,2-c]chromene derivatives showed excellent inhibitory power against human carbonic anhydrase II (hCA II) with IC₅₀ values as low as 4.55 µM.
-
Anticancer Activity: Fatty acid-substituted 4-methyl-2H-chromen-2-ones have demonstrated moderate anticancer activities against various cancer cell lines, including prostate (DU145), liver (HepG2), ovarian (SKOV3), and breast (MDA-MB 231) cancer cells[5].
-
Antibacterial Properties: Derivatives synthesized from 4-chloro-chromen-2-one have shown bacteriostatic and bactericidal activity against strains like Staphylococcus aureus and E.coli[3].
The primary role of this compound in drug development is likely as a reactive intermediate. The chloromethyl group is a versatile handle for nucleophilic substitution, allowing for the synthesis of a wide array of derivatives where the coumarin core is linked to other pharmacophores to explore new biological activities.
General Workflow for Biological Screening
The workflow below illustrates a typical process for screening a novel synthetic compound, such as a derivative of this compound, for biological activity.
Caption: General experimental workflow for screening novel synthetic compounds.
Conclusion
This compound is a key building block for medicinal chemistry research. While direct biological data on this specific molecule is sparse, its structural features suggest high potential for the development of novel therapeutic agents, leveraging the well-documented and diverse bioactivities of the coumarin family. The synthetic route is straightforward, allowing for the accessible generation of derivatives for further investigation in drug discovery programs.
References
- 1. CAS#:146463-74-3 | 4-(chloromethyl)-6,7-dimethylchromen-2-one | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis of Novel Fatty Substituted 4-methyl-2HChromen-2-one via Cross Metathesis: Potential Antioxidants and Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one, a substituted coumarin derivative. Coumarins are a significant class of naturally occurring benzopyrones with a wide range of pharmacological activities, making their derivatives, such as the title compound, of great interest in medicinal chemistry and drug discovery. This document outlines the synthetic methodology, spectroscopic characterization, and structural analysis of this compound.
Proposed Synthesis
The synthesis of this compound can be achieved via the Pechmann condensation reaction. This well-established method for synthesizing coumarins involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For the target molecule, the reaction would involve 2,4-dimethylphenol and ethyl 4-chloroacetoacetate.
A variety of acid catalysts can be employed for this condensation, with sulfamic acid being an efficient and environmentally friendly option. The reaction is typically performed under solvent-free conditions with moderate heating.
Experimental Protocol: Synthesis via Pechmann Condensation
-
Reactant Mixture: In a round-bottom flask, combine 2,4-dimethylphenol (1.0 eq), ethyl 4-chloroacetoacetate (1.1 eq), and sulfamic acid (10 mol%).
-
Reaction Conditions: Heat the mixture at 80-100 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to the flask to precipitate the crude product.
-
Purification: Filter the solid product, wash with water, and dry. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
Spectroscopic Data and Structural Elucidation
The structure of the synthesized compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | s | 1H | H-5 |
| ~7.1 | s | 1H | H-7 |
| ~6.3 | s | 1H | H-3 |
| ~4.8 | s | 2H | -CH₂Cl |
| ~2.4 | s | 3H | 6-CH₃ |
| ~2.3 | s | 3H | 8-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (C=O) |
| ~153 | C-8a |
| ~150 | C-4 |
| ~140 | C-6 |
| ~130 | C-8 |
| ~125 | C-5 |
| ~122 | C-7 |
| ~116 | C-4a |
| ~114 | C-3 |
| ~45 | -CH₂Cl |
| ~20 | 6-CH₃ |
| ~15 | 8-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1720 | C=O (Lactone) |
| ~1610, 1580, 1490 | C=C (Aromatic) |
| ~2920, 2850 | C-H (Aliphatic) |
| ~750 | C-Cl |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~222/224 | [M]⁺∙ (Molecular ion peak with isotopic pattern for Cl) |
| ~187 | [M - Cl]⁺ |
| ~159 | [M - Cl - CO]⁺ |
Structural Features
The structure of this compound is characterized by a planar coumarin core. X-ray crystallography studies on similar coumarin derivatives, such as 4,6-dimethyl-2H-chromen-2-one, have confirmed the planarity of the bicyclic system.[1] The presence of the chloromethyl group at the 4-position introduces a reactive site, making this compound a valuable intermediate for further chemical modifications and the synthesis of more complex bioactive molecules. The two methyl groups at positions 6 and 8 are expected to be coplanar with the aromatic ring.
Conclusion
The structural elucidation of this compound is readily achievable through a combination of a reliable synthetic method and comprehensive spectroscopic analysis. The predicted spectral data, based on analogous compounds, provides a clear roadmap for the characterization of this molecule. The presence of a reactive chloromethyl group makes it a promising scaffold for the development of novel therapeutic agents. Further studies to explore its biological activities are warranted.
References
An In-depth Technical Guide to the Synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one, a coumarin derivative of interest to researchers and professionals in the field of drug development and chemical biology. This document details the primary starting materials, experimental protocols, and underlying reaction mechanisms.
Core Synthesis Strategy: The Pechmann Condensation
The most direct and widely utilized method for the synthesis of the this compound scaffold is the Pechmann condensation.[1][2][3][4] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester to form the coumarin ring system.[1][3] For the target molecule, the key starting materials are 2,4-dimethylphenol and ethyl 4-chloroacetoacetate .
The Pechmann condensation is valued for its straightforward procedure using readily available starting materials.[1] The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid or Lewis acids such as aluminum chloride.[1][5] Electron-rich phenols, such as 2,4-dimethylphenol with its activating methyl groups, are particularly effective reactants in this synthesis.[2]
Experimental Protocols
General Protocol for Pechmann Condensation:
-
Materials:
-
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2,4-dimethylphenol to the cooled acid with constant stirring.
-
Once the phenol has dissolved, add ethyl 4-chloroacetoacetate dropwise to the mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature typically ranging from 60-80°C for several hours. The optimal temperature and time will need to be determined empirically.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.
-
Quantitative Data
The following table summarizes typical reaction parameters for Pechmann condensations, which can serve as a starting point for the optimization of the synthesis of this compound.
| Parameter | Typical Range/Value | Reference |
| Reactant Molar Ratio | ||
| Phenol : β-ketoester | 1 : 1 to 1 : 1.2 | [5] |
| Catalyst | ||
| Type | H₂SO₄, AlCl₃, ZnCl₂, SnCl₂·2H₂O | [1][5][6] |
| Loading (for solid catalysts) | 10 mol% | [5] |
| Reaction Conditions | ||
| Temperature | 0 - 130°C | [6][7] |
| Time | 1 - 8 hours | [6][8] |
| Yield | 50 - 95% (depending on substrates and conditions) | [7][9] |
Reaction Pathway and Workflow
The synthesis of this compound via the Pechmann condensation follows a well-established mechanism.
Caption: Synthesis pathway for this compound.
The experimental workflow for this synthesis can be visualized as follows:
Caption: General experimental workflow for the synthesis and purification.
Concluding Remarks
The Pechmann condensation provides a reliable and efficient route for the synthesis of this compound from 2,4-dimethylphenol and ethyl 4-chloroacetoacetate. The reaction conditions can be optimized by screening various acid catalysts and adjusting the temperature and reaction time to achieve high yields and purity. The resulting coumarin derivative serves as a valuable building block for further chemical modifications and biological screening in drug discovery programs.
References
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
An In-depth Technical Guide to the Pechmann Condensation for the Synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
This technical guide provides a comprehensive overview of the Pechmann condensation, focusing on the synthesis of the coumarin derivative, 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to the Pechmann Condensation
The Pechmann condensation is a widely utilized and efficient method for the synthesis of coumarins and their derivatives.[1] Discovered by the German chemist Hans von Pechmann, this reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[1][2] The versatility of this reaction allows for the creation of a diverse range of 4-substituted coumarins from simple starting materials.[3] Coumarin scaffolds are significant in medicinal chemistry due to their presence in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties.[4]
The synthesis of this compound via this method involves the reaction between 3,5-dimethylphenol and ethyl 4-chloroacetoacetate in the presence of an acid catalyst.
Reaction Mechanism
The mechanism of the Pechmann condensation is a subject of some debate, with evidence suggesting multiple possible pathways depending on the specific reactants and conditions.[5][6] However, the most commonly accepted mechanism under acidic conditions involves a sequence of key steps: transesterification, intramolecular electrophilic aromatic substitution (hydroxyalkylation), and dehydration.[1][2]
-
Transesterification: The reaction is initiated by the acid-catalyzed transesterification between the phenol (3,5-dimethylphenol) and the β-ketoester (ethyl 4-chloroacetoacetate).[2][7]
-
Electrophilic Attack: The activated carbonyl group of the newly formed phenol ester then attacks the electron-rich aromatic ring at the ortho position relative to the hydroxyl group.[2] This intramolecular cyclization is a form of Friedel-Crafts acylation.
-
Dehydration: The final step is the elimination of a water molecule from the cyclized intermediate to form the stable, aromatic coumarin ring system.[1][2]
An alternative pathway suggests that the reaction may begin with an electrophilic aromatic substitution, followed by dehydration and then intramolecular transesterification to form the final product.[4]
Caption: Generalized mechanism of the Pechmann condensation.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, compiled from various reported procedures for similar coumarin syntheses.[4][8][9] This procedure utilizes sulfamic acid as an efficient and environmentally benign catalyst under solvent-free conditions.
Materials:
-
3,5-Dimethylphenol
-
Ethyl 4-chloroacetoacetate
-
Sulfamic Acid (H₂NSO₃H)
-
Ethyl Acetate
-
Ethanol
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 3,5-dimethylphenol (1.0 eq), ethyl 4-chloroacetoacetate (1.2-1.5 eq), and sulfamic acid (10 mol%).[4]
-
Reaction Conditions: Heat the solvent-free mixture to 100 °C with continuous stirring.[4] For reactions involving ethyl 4-chloroacetoacetate, this temperature has been found to produce better yields.[4]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate).[1][8]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate to dissolve the mixture.
-
Purification:
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution until neutral, followed by a final wash with water.[10]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Recrystallization: Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[8]
Caption: Step-by-step experimental workflow for coumarin synthesis.
Quantitative Data
| Phenol Reactant | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Phloroglucinol | Sulfamic Acid (10%) | Solvent-free | 86 | [11] |
| 1-Naphthol | Sulfamic Acid (10%) | Solvent-free | 70 | [11] |
| Various Phenols | Sulfamic Acid (10%) | Solvent-free, 100 °C | 50 - 90 | [4] |
| Phloroglucinol | Zn₀.₉₂₅Ti₀.₀₇₅O (10%) | 110 °C | 88 | [8] |
These results demonstrate that the Pechmann condensation, particularly when catalyzed by sulfamic acid under solvent-free conditions, is a high-yielding method for producing 4-substituted coumarins.
Conclusion
The Pechmann condensation remains a cornerstone for the synthesis of coumarins due to its efficiency and operational simplicity.[3] The protocol outlined for the synthesis of this compound, utilizing 3,5-dimethylphenol and ethyl 4-chloroacetoacetate, represents a robust and scalable method.[4] The use of catalysts like sulfamic acid under solvent-free conditions aligns with the principles of green chemistry, offering high yields while minimizing environmental impact.[4] This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this and related coumarin derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pechmann Condensation [organic-chemistry.org]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iiste.org [iiste.org]
- 10. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Spectral and Synthetic Profile of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral and synthetic characteristics of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one. Due to the limited availability of direct experimental data for this specific compound in published literature, this document presents a predictive profile based on established synthetic methodologies and spectral data from closely related analogues. The guide details the probable synthetic route, outlines standard experimental protocols for spectral analysis, and presents expected quantitative spectral data in a structured format. Visualizations for the synthetic pathway and a general experimental workflow are provided to facilitate understanding. This document is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and similar coumarin derivatives.
Predicted Synthesis Pathway
The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[1] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of this compound, the logical precursors would be 2,4-dimethylphenol and ethyl 4-chloroacetoacetate.
Caption: Predicted synthesis of this compound.
Experimental Protocols
The following protocols describe standard procedures for the synthesis and spectral characterization of coumarin derivatives and are presented as the likely methods for obtaining and analyzing this compound.
Synthesis: Pechmann Condensation
This protocol is adapted from general procedures for the synthesis of 4-(chloromethyl)-coumarins.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2,4-dimethylphenol (1.0 eq) and ethyl 4-chloroacetoacetate (1.05 eq).
-
Acid Catalyst: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride (AlCl₃), to the reaction mixture under cooling in an ice bath.
-
Reaction Conditions: Allow the mixture to stir at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid precipitate by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified this compound.
Spectral Characterization Workflow
The following workflow outlines the standard procedures for obtaining the spectral data.
Caption: General workflow for the spectral characterization of the target compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 or 500 MHz for the proton spectra.[4] The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5] The sample could be prepared as a potassium bromide (KBr) pellet or as a nujol mull.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to determine the accurate mass and confirm the molecular formula.[6]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be recorded on a spectrophotometer using a solution of the compound in a suitable solvent like acetonitrile or ethanol to determine its absorption maxima.[7]
Predicted Spectral Data
The following tables summarize the expected quantitative spectral data for this compound. These predictions are based on the analysis of spectral data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~2.3 - 2.5 | Singlet | 6H | Ar-CH₃ (at C6 and C8) |
| ~4.7 - 4.9 | Singlet | 2H | -CH₂Cl |
| ~6.3 - 6.5 | Singlet | 1H | H-3 |
| ~7.1 - 7.3 | Singlet | 1H | H-7 |
| ~7.4 - 7.6 | Singlet | 1H | H-5 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~18 - 22 | Ar-CH₃ (at C6 and C8) |
| ~40 - 45 | -CH₂Cl |
| ~115 - 120 | C-4a, C-5, C-7 |
| ~125 - 130 | C-6, C-8 |
| ~150 - 155 | C-4, C-8a |
| ~160 - 165 | C-2 (C=O) |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 3100 | Medium | Aromatic C-H stretch |
| ~2900 - 3000 | Medium | Aliphatic C-H stretch |
| ~1700 - 1740 | Strong | C=O stretch (lactone) |
| ~1600 - 1620 | Strong | C=C stretch (aromatic) |
| ~1000 - 1200 | Strong | C-O stretch |
| ~700 - 800 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | ~223.05 |
| [M+Na]⁺ | ~245.03 |
Table 5: Predicted UV-Vis Spectral Data
| Solvent | λmax (nm) |
| Acetonitrile/Ethanol | ~320 - 340 |
Conclusion
This technical guide provides a predictive yet comprehensive overview of the synthesis and spectral characteristics of this compound based on established chemical principles and data from analogous compounds. The detailed protocols and expected spectral data tables offer a solid foundation for researchers aiming to synthesize and characterize this compound. Future experimental work is necessary to validate and refine the predictive data presented herein.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. BJOC - A new synthetic protocol for coumarin amino acid [beilstein-journals.org]
- 3. CN102924417A - 4-(chloromethyl)-7-hydroxy coumarin compound and preparation method thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Spectrometric Characterization, X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate [article.sapub.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents an estimated spectrum based on data from structurally similar compounds and established principles of NMR spectroscopy. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and quality control of this and related chromenone derivatives.
Predicted ¹H NMR Spectral Data
The following table summarizes the estimated ¹H NMR data for this compound. These predictions are derived from spectral data of analogous compounds, such as 4-(chloromethyl)-6-methylcoumarin, and standard chemical shift correlation tables. The proposed assignments are based on the expected electronic environment of each proton in the molecule.
| Signal Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 | ~7.3 - 7.5 | Singlet (s) | 1H | N/A |
| H-7 | ~7.1 - 7.3 | Singlet (s) | 1H | N/A |
| H-3 | ~6.4 - 6.6 | Singlet (s) | 1H | N/A |
| -CH₂Cl | ~4.7 - 4.9 | Singlet (s) | 2H | N/A |
| 6-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | N/A |
| 8-CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | N/A |
Note: The predicted chemical shifts are for a spectrum recorded in CDCl₃. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[2] TMS serves as the reference signal at 0.00 ppm.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a 400 or 500 MHz spectrometer.[3]
-
The instrument should be properly shimmed to ensure a homogeneous magnetic field.
-
Standard acquisition parameters for a ¹H NMR experiment should be used, including an appropriate pulse angle (e.g., 30° or 90°), a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts of the signals should be referenced to the TMS signal at 0.00 ppm.
-
The integrals of the signals should be calibrated to reflect the relative number of protons.
Structural Elucidation and Signal Relationships
The structure of this compound dictates the expected ¹H NMR spectrum. The following diagram illustrates the logical relationships and expected chemical shift regions for the different proton signals.
Caption: Predicted ¹H NMR signal regions and relationships for this compound.
References
13C NMR analysis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
An In-depth Technical Guide to the 13C NMR Analysis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the coumarin derivative, this compound. Due to the absence of publicly available experimental 13C NMR data for this specific compound, this guide presents predicted chemical shifts based on the analysis of structurally related compounds. It also includes a detailed experimental protocol for acquiring 13C NMR spectra of coumarin derivatives and a logical workflow for the analysis.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from known substituent effects on the coumarin ring system and data from analogous compounds. The numbering of the carbon atoms in the coumarin structure is shown in Figure 1.
Figure 1. Structure of this compound with carbon numbering.
Structure of this compound.
Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | ~160 |
| C3 | ~114 |
| C4 | ~150 |
| C4a | ~118 |
| C5 | ~126 |
| C6 | ~134 |
| C7 | ~125 |
| C8 | ~130 |
| C8a | ~152 |
| -CH₂Cl | ~42 |
| 6-CH₃ | ~21 |
| 8-CH₃ | ~16 |
Disclaimer: The chemical shifts presented are predicted values and should be confirmed by experimental data.
Experimental Protocol for 13C NMR Analysis
This section outlines a standard protocol for the acquisition of a 13C NMR spectrum of a coumarin derivative like this compound.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for coumarin derivatives.[1] Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility.[1]
-
Concentration: For a standard 13C NMR experiment, dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[1][2]
-
Sample Filtration: If any particulate matter is present after dissolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent signal as a secondary reference.
2.2. NMR Instrument Parameters
The following are typical acquisition parameters for a 13C NMR spectrum on a 400 or 500 MHz spectrometer:
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and more accurate integration, although routine 13C spectra are generally not integrated.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.
-
Temperature: Standard room temperature (e.g., 298 K).
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent signal to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and list the chemical shifts of all observed peaks.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow for the .
Experimental workflow for 13C NMR analysis.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one, a coumarin derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents expected characteristic absorption frequencies based on data from closely related coumarin analogs and general spectroscopic principles.
Introduction to Infrared Spectroscopy of Coumarins
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies, causing its bonds to vibrate (stretch, bend, or deform). The resulting absorption spectrum provides a unique "fingerprint" of the molecule, revealing the presence of characteristic functional groups.[1]
For coumarin derivatives such as this compound, IR spectroscopy is instrumental in confirming the presence of key structural features, including the α,β-unsaturated lactone system (the coumarin core), aromatic rings, and substituent groups.
Expected Infrared Absorption Data
The following table summarizes the expected characteristic IR absorption bands for this compound. These values are compiled from literature data on similar coumarin derivatives and known correlations between structure and vibrational frequencies.[1][2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3100-3000 | Medium to Weak | C-H Stretching | Aromatic and Vinylic C-H |
| ~2980-2920 | Medium | C-H Stretching | Methyl (CH₃) groups |
| ~1750-1700 | Strong | C=O Stretching | α,β-Unsaturated Lactone Carbonyl |
| ~1620-1550 | Medium to Strong | C=C Stretching | Aromatic and Vinylic C=C |
| ~1460-1440 | Medium | C-H Bending | Methyl (CH₃) groups |
| ~1400-1100 | Medium | C-O Stretching | Lactone C-O |
| ~850-750 | Strong | C-H Bending (out-of-plane) | Aromatic C-H |
| ~700-600 | Medium to Strong | C-Cl Stretching | Chloromethyl (CH₂Cl) group |
Experimental Protocol for IR Spectroscopy of Coumarin Derivatives
The following is a generalized experimental protocol for obtaining the FT-IR spectrum of a solid coumarin derivative, based on standard laboratory practices.[1]
3.1. Materials and Equipment
-
This compound (or other solid coumarin sample)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Fourier Transform Infrared (FT-IR) spectrometer
-
Spatula
-
Sample holder
3.2. Procedure
-
Sample Preparation (KBr Pellet Technique):
-
Thoroughly dry the KBr powder in an oven to remove any absorbed water, which can interfere with the spectrum.
-
In the agate mortar, grind a small amount of the coumarin sample (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Mix the sample and KBr thoroughly by grinding with the pestle until a homogeneous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract atmospheric contributions (e.g., CO₂ and water vapor).
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers of the absorption peaks.
-
Correlate the observed peaks with the characteristic vibrational modes of the functional groups present in the molecule.
-
Workflow and Data Interpretation
The following diagram illustrates the general workflow for obtaining and interpreting the IR spectrum of this compound.
Caption: General workflow for obtaining and analyzing an IR spectrum.
Key Structural Confirmations from the IR Spectrum
-
Coumarin Core: The strong absorption band around 1750-1700 cm⁻¹ is a definitive indicator of the C=O stretch of the α,β-unsaturated lactone, which is the core of the coumarin structure. The presence of peaks in the 1620-1550 cm⁻¹ region for C=C stretching further confirms the conjugated system.
-
Aromatic Substitution: The pattern of C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.
-
Methyl Groups: The C-H stretching vibrations around 2980-2920 cm⁻¹ and bending vibrations around 1460-1440 cm⁻¹ are characteristic of the two methyl groups at positions 6 and 8.
-
Chloromethyl Group: A medium to strong absorption band in the 700-600 cm⁻¹ range would be indicative of the C-Cl stretching vibration from the chloromethyl substituent at position 4.
This guide provides a foundational understanding of the expected IR spectroscopic features of this compound and the experimental approach to obtain and interpret its spectrum. For definitive structural elucidation, it is recommended to use IR spectroscopy in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry.
References
Mass Spectrometry of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one, a coumarin derivative of interest in medicinal chemistry and material science. This document outlines the predicted fragmentation patterns, experimental protocols, and key mass spectral data, offering a foundational resource for researchers working with this and related compounds.
Predicted Mass Spectral Data
While specific experimental mass spectral data for this compound is not widely available in the public domain, we can predict its fragmentation pattern based on the well-established behavior of coumarin derivatives in mass spectrometry. The primary ionization technique considered here is Electron Ionization (EI), which is a common method for the analysis of small organic molecules.
The predicted key mass-to-charge ratios (m/z) and their relative intensities are summarized below. The molecular weight of this compound is 236.69 g/mol . The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the M and M+2 peaks).
| m/z (Predicted) | Proposed Fragment Ion | Relative Intensity (Predicted) | Fragmentation Pathway |
| 236/238 | [M]⁺• (Molecular Ion) | Moderate | Initial ionization of the molecule. |
| 201 | [M - Cl]⁺ | High | Loss of a chlorine radical. |
| 187 | [M - CH₂Cl]⁺ | High | Loss of a chloromethyl radical. |
| 173 | [M - Cl - CO]⁺ | Moderate | Loss of a chlorine radical followed by the loss of a neutral carbon monoxide molecule. |
| 159 | [M - CH₂Cl - CO]⁺ | Moderate | Loss of a chloromethyl radical followed by the loss of a neutral carbon monoxide molecule. |
| 131 | [M - CH₂Cl - 2CO]⁺ | Low | Successive loss of a chloromethyl radical and two carbon monoxide molecules. |
Proposed Fragmentation Pathway
The fragmentation of coumarins under electron ionization typically initiates with the loss of substituents from the main ring structure, followed by the characteristic loss of carbon monoxide (CO) from the pyrone ring.[1][2] For this compound, the primary fragmentation events are predicted to be the cleavage of the C-Cl bond and the C-C bond connecting the chloromethyl group to the coumarin core.
Caption: Predicted EI mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
The following provides a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the analysis of volatile and semi-volatile organic compounds.
3.1. Sample Preparation
-
Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1 scan/s.
3.3. Data Analysis
The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to the chromatographic peak of this compound can then be extracted and analyzed. The fragmentation pattern should be compared with the predicted data and known fragmentation behaviors of coumarin derivatives.
Logical Workflow for Compound Analysis
The following diagram illustrates the logical workflow for the mass spectrometric analysis and characterization of this compound.
Caption: General workflow for the mass spectrometric analysis of this compound.
This guide provides a theoretical framework for the mass spectrometric analysis of this compound. Experimental verification is essential to confirm the predicted fragmentation patterns and to establish a definitive analytical method for this compound. Researchers are encouraged to use this document as a starting point for their investigations and to adapt the protocols to their specific instrumentation and analytical needs.
References
Potential Biological Activity of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds built upon a benzopyrone scaffold. This core structure imparts a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The biological effects of coumarin derivatives are highly dependent on the type and position of substituents on the benzopyrone ring. This guide explores the potential biological activities of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one based on established structure-activity relationships (SAR) for this class of compounds. The presence of a reactive chloromethyl group at the 4-position, along with methyl groups at the 6- and 8-positions, suggests a unique profile of biological potential.
Postulated Biological Activities
Based on the known bioactivities of structurally similar coumarin derivatives, this compound is predicted to exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Potential Anticancer Activity
The coumarin nucleus is a well-established scaffold in the design of anticancer agents. The introduction of a 4-chloromethyl group provides a reactive site for alkylation of biological macromolecules, a common mechanism for cytotoxic agents. Furthermore, methyl substitutions on the benzene ring are known to modulate the anticancer potency of coumarins.
Postulated Mechanisms of Action:
-
Alkylation and DNA Damage: The electrophilic 4-(chloromethyl) group can react with nucleophilic sites on DNA bases, leading to DNA alkylation, cross-linking, and ultimately, apoptosis.
-
Enzyme Inhibition: Coumarin derivatives have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, such as carbonic anhydrases, kinases (e.g., PI3K/Akt/mTOR pathway), and topoisomerases.
-
Induction of Apoptosis: The compound may trigger programmed cell death through both intrinsic and extrinsic pathways by modulating the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Cell Cycle Arrest: It may halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell division.
Structure-Activity Relationship Insights:
-
Studies on 4-methylcoumarin derivatives have shown that substitutions on the coumarin ring significantly influence their cytotoxic effects against various cancer cell lines.
-
The presence of a halogen, such as bromine, in a 4-bromomethylcoumarin derivative (compound 27 in a study), conferred reasonable cytotoxic activities.[1] This suggests that the 4-chloromethyl group in the target compound is a key contributor to its potential anticancer effects.
-
The position and nature of substituents on the benzene ring of the coumarin scaffold are critical for anticancer activity. While specific data for 6,8-dimethyl substitution is lacking, alkyl groups are known to influence lipophilicity and, consequently, cellular uptake and interaction with molecular targets.
Table 1: Postulated Anticancer Activity Profile
| Activity Type | Potential Mechanism | Supporting Evidence from Analogs |
| Cytotoxicity | DNA alkylation, Enzyme inhibition | 4-halomethyl coumarins exhibit cytotoxicity.[1] |
| Apoptosis Induction | Modulation of Bcl-2 family proteins, Caspase activation | Many coumarin derivatives are known to induce apoptosis. |
| Cell Cycle Arrest | Inhibition of cyclin-dependent kinases | A common mechanism for various anticancer coumarins. |
Potential Antimicrobial Activity
Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The lipophilic nature of the coumarin ring facilitates its passage through microbial cell membranes.
Postulated Mechanisms of Action:
-
Inhibition of Cell Wall Synthesis: The compound may interfere with the enzymes responsible for the synthesis of peptidoglycan in bacteria.
-
Disruption of Cell Membrane: The lipophilic character of the molecule could lead to the disruption of the microbial cell membrane integrity.
-
Inhibition of Nucleic Acid and Protein Synthesis: Interference with essential enzymes like DNA gyrase or RNA polymerase, and ribosomes.
Structure-Activity Relationship Insights:
-
Derivatives of 4-chloro-chromen-2-one have been synthesized and shown to possess bacteriostatic and bactericidal activity against both Gram-positive and Gram-negative bacteria.[2]
-
The presence of substituents like ester or carboxylic acid on the coumarin ring has been found to be important for potent inhibitory activity against bacteria.[3] While the target compound lacks these specific groups, the overall substitution pattern will influence its antimicrobial profile.
Table 2: Postulated Antimicrobial Activity Spectrum
| Microbial Type | Potential Target Organisms | Postulated Mechanism |
| Gram-positive bacteria | Staphylococcus aureus, Bacillus subtilis | Inhibition of cell wall synthesis, Disruption of cell membrane |
| Gram-negative bacteria | Escherichia coli, Klebsiella pneumoniae | Inhibition of essential enzymes |
| Fungi | Candida albicans, Aspergillus niger | Disruption of cell membrane |
Potential Anti-inflammatory Activity
Many natural and synthetic coumarins exhibit significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.
Postulated Mechanisms of Action:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Coumarins can inhibit COX-1 and COX-2, the enzymes responsible for the production of prostaglandins, which are key mediators of inflammation.
-
Modulation of Cytokine Production: The compound may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Coumarins have been shown to inhibit the activation of NF-κB.
Structure-Activity Relationship Insights:
-
4-methylcoumarin derivatives have been shown to modulate inflammatory pathways in microglial cells.[4]
-
The substitution pattern on the coumarin ring is crucial for anti-inflammatory activity. Hydroxy and methoxy groups are common in anti-inflammatory coumarins, and while the target molecule lacks these, the dimethyl substitution may influence its interaction with inflammatory targets.
Table 3: Postulated Anti-inflammatory Activity
| Inflammatory Mediator/Pathway | Potential Effect |
| COX-1 / COX-2 | Inhibition |
| TNF-α, IL-6, IL-1β | Decreased Production |
| NF-κB Signaling | Inhibition |
Experimental Protocols
The following are generalized protocols for assessing the potential biological activities of this compound, based on methodologies reported for analogous coumarin derivatives.
Anticancer Activity Assessment
a) MTT Assay for Cytotoxicity
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
b) Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by the compound.
-
Methodology:
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Antimicrobial Activity Assessment
a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Anti-inflammatory Activity Assessment
a) Griess Assay for Nitric Oxide (NO) Production
-
Objective: To measure the inhibitory effect of the compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
Visualizations of Potential Mechanisms
The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known activities of other coumarin derivatives.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a high potential for significant biological activity. The presence of the reactive 4-chloromethyl group, a hallmark of certain cytotoxic agents, combined with the established pharmacological importance of the coumarin scaffold, makes this compound a compelling candidate for further investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers to design and execute studies that will elucidate the true therapeutic potential of this promising molecule.
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one, a substituted coumarin derivative with significant potential in medicinal chemistry. While direct research on this specific molecule is limited, this document extrapolates from the rich literature on analogous 4-(chloromethyl)coumarins and 6,8-disubstituted chromenones to present its probable synthesis, chemical reactivity, and biological activities. The versatile 4-(chloromethyl) moiety serves as a key synthetic handle for the introduction of diverse functionalities, enabling the creation of novel compounds for drug discovery. This guide details the likely synthetic routes, predicts its reactivity profile, and explores its potential as an anticancer agent, drawing parallels from structurally related compounds. Detailed experimental protocols, data tables, and pathway diagrams are provided to support further research and development in this area.
Introduction
Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds characterized by a benzopyrone scaffold.[1][2] Their diverse and significant pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, have established them as privileged structures in drug discovery.[1][3][4] The introduction of a chloromethyl group at the 4-position of the coumarin ring provides a reactive electrophilic site, facilitating the synthesis of a wide array of derivatives through nucleophilic substitution reactions.[5] This versatility makes 4-(chloromethyl)coumarins valuable intermediates for the development of novel therapeutic agents.
This guide focuses on the specific derivative, this compound. The presence of methyl groups at the 6 and 8 positions is anticipated to influence the molecule's lipophilicity and metabolic stability, potentially enhancing its biological profile.
Synthesis of this compound
The most probable and widely used method for the synthesis of 4-substituted coumarins is the Pechmann condensation .[6][7] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[6] For the synthesis of this compound, the likely precursors are 2,4-dimethylphenol and ethyl 4-chloroacetoacetate.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₁ClO₂ |
| Molecular Weight | 222.67 g/mol |
| Appearance | Likely a solid |
| Key Functional Groups | Coumarin, Chloromethyl, Dimethyl |
Experimental Protocol: Pechmann Condensation
This protocol is adapted from established procedures for the synthesis of similar 4-(chloromethyl)coumarins.[8][9]
Materials:
-
2,4-dimethylphenol
-
Ethyl 4-chloroacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethanol
Procedure:
-
To a cooled (0-5 °C) solution of 2,4-dimethylphenol (1.0 eq) in concentrated sulfuric acid, slowly add ethyl 4-chloroacetoacetate (1.0 eq) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.
Chemical Reactivity and Derivatization
The 4-(chloromethyl) group is a highly reactive electrophilic center, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups, leading to the generation of diverse libraries of coumarin derivatives. The reaction typically proceeds via an SN2 mechanism.[5]
General Reaction Scheme: Nucleophilic Substitution
The general workflow involves the displacement of the chloride ion by various nucleophiles, such as amines, thiols, and azides.
Experimental Protocol: General Nucleophilic Substitution
This protocol provides a general framework for reacting this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, thiol, sodium azide) (1.1 eq)
-
Base (e.g., K₂CO₃, Et₃N) (if required)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent.
-
Add the nucleophile (1.1 eq) and a base (if the nucleophile is not basic enough to neutralize the HCl byproduct).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
Coumarin derivatives have been extensively studied for their anticancer properties, and they are known to exert their effects through various mechanisms of action.[3][4][10][11]
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic and antitumor activities of coumarin derivatives against a range of cancer cell lines.[10][11][12] The introduction of different substituents on the coumarin scaffold can significantly modulate this activity. It is plausible that this compound and its derivatives could exhibit significant anticancer effects.
Potential Signaling Pathways
The anticancer effects of coumarins are often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][10][11] Based on the literature for related compounds, potential signaling pathways that could be modulated by this compound derivatives include:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway that regulates cell growth, proliferation, and survival. Many coumarin derivatives have been shown to inhibit this pathway.[4][10][11]
-
Microtubule Polymerization: Some coumarins can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[10][11]
-
Angiogenesis: The formation of new blood vessels is critical for tumor growth and metastasis. Certain coumarin derivatives have demonstrated anti-angiogenic properties.[4][10][11]
Data Presentation
Due to the scarcity of direct experimental data for this compound, the following table presents a compilation of IC₅₀ values for various structurally related coumarin derivatives against different cancer cell lines to illustrate the potential of this class of compounds.
| Compound Class | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Substituted Coumarins | 4-Aryl/heteroaryl | Breast (MCF-7) | 1.24 - 8.68 | [11] |
| 4-Substituted Coumarins | 4-Aryl/heteroaryl | Prostate (PC-3) | 2.5 - 15.2 | [11] |
| 4-Hydroxycoumarin Derivatives | Various | HeLa | 8.0 | [12] |
| 4-Hydroxycoumarin Derivatives | Various | T-47D | 10.5 | [12] |
| 4-Hydroxycoumarin Derivatives | Various | WiDr | 12.3 | [12] |
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its straightforward synthesis via the Pechmann condensation and the high reactivity of the 4-(chloromethyl) group offer a versatile platform for the generation of diverse chemical libraries. Based on the extensive research on related coumarin derivatives, it is highly probable that this compound and its derivatives will exhibit significant biological activities, particularly as anticancer agents. The information and protocols provided in this technical guide are intended to serve as a foundational resource for researchers to initiate and advance the investigation of this intriguing molecule and its potential applications in drug discovery and development. Further studies are warranted to elucidate the specific biological profile and mechanisms of action of this compound and its derivatives.
References
- 1. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102924417A - 4-(chloromethyl)-7-hydroxy coumarin compound and preparation method thereof - Google Patents [patents.google.com]
- 10. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 11. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one is a versatile bifunctional molecule featuring a fluorescent coumarin core and a reactive chloromethyl group. This unique combination makes it a valuable building block in organic synthesis, particularly for the development of fluorescent probes, the introduction of photolabile protecting groups, and the synthesis of more complex molecular architectures. The 6,8-dimethyl substitution pattern on the coumarin ring influences its photophysical properties, such as quantum yield and lifetime, and enhances its lipophilicity.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in fluorescent labeling of biomolecules and as a photoremovable protecting group for carboxylic acids.
Synthesis of this compound
The synthesis of this compound is most effectively achieved via the Pechmann condensation, a classic acid-catalyzed reaction between a phenol and a β-ketoester. In this case, 3,5-dimethylphenol is reacted with ethyl 4-chloroacetoacetate.
Reaction Scheme
Caption: Pechmann condensation for the synthesis of the target coumarin.
Experimental Protocol: Pechmann Condensation
Materials:
-
3,5-Dimethylphenol
-
Ethyl 4-chloroacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (see Table 1)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, combine 3,5-dimethylphenol (1.0 eq) and ethyl 4-chloroacetoacetate (1.1 eq).
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (3-5 eq) dropwise with constant stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
Data Presentation: Comparison of Catalytic Systems for Pechmann Condensation
| Catalyst | Reaction Conditions | Typical Yield (%) | Reference |
| Conc. H₂SO₄ | Room Temperature, 12-24 h | 70-85 | General Pechmann Protocol[1] |
| Amberlyst-15 | Toluene, 150°C, 45 min | 85-95 | Adapted from similar syntheses |
| FeF₃ (solvent-free) | Microwave, 100°C, 5-10 min | 80-90 | Adapted from similar syntheses |
| Sulfamic Acid (solvent-free) | 80°C, 1-2 h | 75-90 | [2] |
Application 1: Fluorescent Labeling of Biomolecules
The chloromethyl group at the 4-position of the coumarin is an excellent electrophile that can react with nucleophiles such as amines and thiols, making it a useful reagent for fluorescently labeling biomolecules like proteins and peptides. The 6,8-dimethylcoumarin core provides a fluorescent signal in the blue-green region of the spectrum.
Workflow for Fluorescent Labeling
Caption: General workflow for labeling biomolecules with the coumarin.
Experimental Protocol: Labeling of a Protein (Amine Labeling)
Materials:
-
This compound
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A mild base such as sodium bicarbonate or DIPEA
-
Purification system (e.g., dialysis tubing, size-exclusion chromatography column)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
To the protein solution (e.g., 1-10 mg/mL in bicarbonate buffer, pH 8.0), add a 10- to 20-fold molar excess of the coumarin stock solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight in the dark with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any unreacted labeling reagent.
-
Remove the unreacted label and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the coumarin (at its absorption maximum).
Data Presentation: Estimated Photophysical Properties
The photophysical properties of this compound are influenced by the substitution pattern and the solvent environment. The following are estimated values based on structurally similar coumarin derivatives.[2][3][4][5]
| Property | Estimated Value | Notes |
| Absorption Max (λabs) | 350 - 370 nm | Dependent on solvent polarity. |
| Emission Max (λem) | 430 - 460 nm | Blue-green fluorescence. |
| Stokes Shift | 80 - 90 nm | A reasonably large Stokes shift is expected. |
| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | At λabs. |
| Fluorescence Quantum Yield (Φ) | 0.4 - 0.7 | In non-polar solvents; may decrease in polar, protic solvents. |
Application 2: Photoremovable Protecting Group for Carboxylic Acids
The 4-(chloromethyl)coumarin moiety can be used as a photoremovable protecting group ("caging group") for carboxylic acids. The carboxylic acid is esterified with the chloromethyl group. Subsequent irradiation with UV light cleaves the ester bond, releasing the free carboxylic acid. This allows for the spatiotemporal control of the release of biologically active molecules.
Workflow for Protection and Deprotection of a Carboxylic Acid
Caption: Workflow for the protection and photolytic deprotection of a carboxylic acid.
Experimental Protocol: Esterification of a Carboxylic Acid
Materials:
-
Carboxylic acid of interest
-
This compound
-
Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., DBU)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the carboxylate salt.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected carboxylic acid.
Protocol for Photodeprotection
Materials:
-
Coumarin-protected carboxylic acid dissolved in a suitable solvent (e.g., aqueous buffer, acetonitrile/water)
-
UV light source (e.g., mercury lamp with a filter to select for wavelengths > 350 nm)
Procedure:
-
Prepare a solution of the coumarin-protected carboxylic acid in a quartz cuvette or other UV-transparent vessel.
-
Irradiate the solution with a UV lamp. The time required for complete deprotection will depend on the concentration of the substrate, the intensity of the light source, and the quantum yield of the photolysis reaction.
-
Monitor the progress of the deprotection by HPLC or by observing the release of the active compound through a functional assay.
The mechanism of photodeprotection involves the absorption of a photon by the coumarin chromophore, leading to the heterolytic cleavage of the ester bond and the formation of a carbocation intermediate, which is then trapped by a nucleophile (typically water), releasing the free carboxylic acid.[6][7]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. The protocols provided herein for its synthesis and application in fluorescent labeling and as a photoremovable protecting group offer a solid foundation for its use in chemical biology, drug discovery, and materials science. The specific substitution pattern of this coumarin derivative provides a unique set of properties that can be exploited for the development of novel molecular tools and functionalized materials.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(Chloromethyl)-6,8-dimethyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a prominent class of benzopyrone-based heterocycles, are of significant interest in medicinal chemistry and drug discovery due to their wide array of pharmacological activities. These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one scaffold is a versatile synthetic intermediate. The chloromethyl group at the 4-position is an excellent electrophile, readily undergoing SN2 reactions with a variety of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, enabling the synthesis of a broad spectrum of novel coumarin derivatives for biological screening and as fluorescent probes.
These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride leaving group from the benzylic position by a nucleophile.
Caption: General SN2 reaction of this compound.
Applications in Drug Discovery and Chemical Biology
The derivatives synthesized from this compound have potential applications in various therapeutic areas. Coumarin derivatives are known to exhibit a range of biological activities.[1][2]
-
Anticancer Activity: Many coumarin derivatives have been reported to inhibit tumor growth and induce apoptosis in various cancer cell lines.[1] The introduction of different side chains via nucleophilic substitution can modulate this activity.
-
Anti-inflammatory and Antioxidant Effects: Coumarins can act as scavengers of reactive oxygen species and may inhibit inflammatory pathways.[3]
-
Antimicrobial Agents: Functionalized coumarins have shown promise in combating bacterial and fungal infections.[2]
-
Fluorescent Probes: The coumarin scaffold is inherently fluorescent. Modification at the 4-position can be used to develop probes for biological imaging and assays. 4-azidomethylcoumarin derivatives, for instance, are valuable in "click chemistry" for bioconjugation.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-(Azidomethyl)-6,8-dimethyl-2H-chromen-2-one (Nitrogen Nucleophile)
This protocol is adapted from the synthesis of similar 4-azidomethylcoumarin derivatives.[5][6] The azide functional group is a versatile precursor for the synthesis of amines via reduction or for use in 1,3-dipolar cycloaddition reactions ("click chemistry").[4]
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Acetone
-
Water
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask with stirring.
-
In a separate container, prepare a solution of sodium azide (1.2 eq) in water.
-
Add the sodium azide solution dropwise to the stirred solution of the chloromethyl coumarin at room temperature.
-
Continue stirring the reaction mixture for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from a suitable solvent such as ethyl acetate or ethanol to obtain the purified 4-(azidomethyl)-6,8-dimethyl-2H-chromen-2-one.
Caption: Workflow for the synthesis of 4-(azidomethyl)-6,8-dimethyl-2H-chromen-2-one.
Protocol 2: Synthesis of 4-((Arylamino)methyl)-6,8-dimethyl-2H-chromen-2-one (Nitrogen Nucleophile)
This generalized protocol describes the reaction with primary or secondary amines.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, piperidine) (1.1 eq)
-
Potassium carbonate (K2CO3) or Triethylamine (TEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Ethyl acetate
-
Saturated brine solution
Procedure:
-
To a solution of the desired amine (1.1 eq) in DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 4-((Arylthio)methyl)-6,8-dimethyl-2H-chromen-2-one (Sulfur Nucleophile)
This protocol outlines the reaction with thiols to form thioether derivatives.
Materials:
-
This compound
-
Substituted thiol (e.g., thiophenol) (1.1 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in DMF, add the thiol (1.1 eq) at room temperature.
-
Stir for 15 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound. Yields are based on analogous reactions reported in the literature and may vary.
| Entry | Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Azide | NaN3 | Acetone/Water | Room Temp. | 3-5 | 4-(Azidomethyl)-6,8-dimethyl-2H-chromen-2-one | >85[5][6] |
| 2 | Amine | Aniline, K2CO3 | DMF | 80 | 4-8 | 4-((Phenylamino)methyl)-6,8-dimethyl-2H-chromen-2-one | 70-85 |
| 3 | Thiol | Thiophenol, K2CO3 | DMF | Room Temp. | 2-4 | 4-((Phenylthio)methyl)-6,8-dimethyl-2H-chromen-2-one | 80-95 |
| 4 | Alkoxide | Sodium Methoxide | Methanol | Reflux | 3-6 | 4-(Methoxymethyl)-6,8-dimethyl-2H-chromen-2-one | 75-90 |
Potential Signaling Pathway Involvement
Coumarin derivatives have been shown to interact with various biological targets and signaling pathways. For instance, some coumarins act as inhibitors of protein kinases, which are crucial components of cell signaling cascades involved in cell proliferation, differentiation, and apoptosis. The PI3K/Akt/mTOR pathway, often dysregulated in cancer, is a potential target for novel coumarin derivatives.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Sodium azide is highly toxic and should be handled with extreme caution. Dispose of all chemical waste according to institutional guidelines.
References
- 1. Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological evaluation of several coumarin derivatives designed as possible anti-inflammatory/antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Azidomethyl-7-methyl-2-oxo-2H-chromene-6-sulfonyl azide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 4-azidomethyl-6-isopropyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 4-azidomethyl-6-tert-butyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Applications of Novel Coumarin Derivatives from 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel coumarin derivatives starting from 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one. This starting material is a versatile scaffold for the development of new chemical entities with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The reactive chloromethyl group at the 4-position allows for facile derivatization through nucleophilic substitution and subsequent reactions, such as "click chemistry."
General Synthetic Workflow
The primary synthetic strategy involves the nucleophilic displacement of the chloride from the chloromethyl group of this compound. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and azides. The resulting derivatives can be further modified to generate a diverse library of novel coumarin compounds.
Caption: General workflow for the synthesis of novel derivatives.
Experimental Protocols
The following protocols are based on established methods for the derivatization of similar 4-(chloromethyl)coumarins and can be adapted for this compound.
Protocol 1: Synthesis of 4-((Dialkylamino)methyl)-6,8-dimethyl-2H-chromen-2-one (Amine Derivative)
This protocol describes a general procedure for the synthesis of aminomethyl-substituted coumarins.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., diethylamine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
Add the desired amine (1.2 mmol) and potassium carbonate (1.5 mmol) to the solution.
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-((dialkylamino)methyl)-6,8-dimethyl-2H-chromen-2-one derivative.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-((Alkyl/Arylthio)methyl)-6,8-dimethyl-2H-chromen-2-one (Thioether Derivative)
This protocol outlines the synthesis of thioether-linked coumarin derivatives.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 mmol) in anhydrous DMF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the desired thiol (1.1 mmol) in anhydrous DMF (5 mL) to the suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-((alkyl/arylthio)methyl)-6,8-dimethyl-2H-chromen-2-one derivative.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of 4-(Azidomethyl)-6,8-dimethyl-2H-chromen-2-one and Subsequent 1,2,3-Triazole Formation via Click Chemistry
This two-step protocol describes the synthesis of an azido-coumarin intermediate followed by its use in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
Step 1: Synthesis of 4-(Azidomethyl)-6,8-dimethyl-2H-chromen-2-one
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF (15 mL) in a round-bottom flask.
-
Add sodium azide (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-(azidomethyl)-6,8-dimethyl-2H-chromen-2-one. This product is often used in the next step without further purification.
Step 2: Synthesis of a 1,2,3-Triazole Derivative via CuAAC
Materials:
-
4-(azidomethyl)-6,8-dimethyl-2H-chromen-2-one
-
A terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A 1:1 mixture of tert-butanol and water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-(azidomethyl)-6,8-dimethyl-2H-chromen-2-one (1.0 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).
-
Add copper(II) sulfate pentahydrate (0.1 mmol) to the solution.
-
Add a freshly prepared solution of sodium ascorbate (0.2 mmol) in water (2 mL).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 1,2,3-triazole derivative.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables present representative quantitative data for novel coumarin derivatives. While specific data for derivatives of this compound is not extensively available in the literature, the presented data from structurally related coumarins illustrates the expected outcomes and the potential for biological activity.
Table 1: Representative Synthesis Yields and Spectroscopic Data
| Derivative Type | R-Group | Yield (%) | ¹H NMR (δ, ppm) Highlights | Mass Spec (m/z) [M+H]⁺ |
| Amine | -N(CH₂CH₃)₂ | 85-95 | 4.0-4.2 (s, 2H, -CH₂-N), 2.5-2.7 (q, 4H, N-CH₂-), 1.0-1.2 (t, 6H, -CH₃) | Expected around 288.16 |
| Thioether | -S-Ph | 70-85 | 4.2-4.4 (s, 2H, -CH₂-S), 7.2-7.5 (m, 5H, Ar-H) | Expected around 325.11 |
| Triazole | -C₂HN₃-Ph | 80-90 | 8.0-8.2 (s, 1H, triazole-H), 5.5-5.7 (s, 2H, -CH₂-triazole), 7.3-7.8 (m, 5H, Ar-H) | Expected around 360.15 |
Table 2: Representative Anticancer Activity Data (IC₅₀ in µM)
| Derivative Type | R-Group | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| Amine | -N(CH₂CH₃)₂ | 15.8 | 22.4 | 18.9 |
| Thioether | -S-Ph | 9.2 | 14.1 | 11.5 |
| Triazole | -C₂HN₃-Ph | 5.6 | 8.9 | 7.3 |
| Reference Drug | Doxorubicin | 0.8 | 1.2 | 0.9 |
Table 3: Representative Antimicrobial Activity Data (MIC in µg/mL)
| Derivative Type | R-Group | S. aureus | E. coli | C. albicans |
| Amine | -N(CH₂CH₃)₂ | 32 | 64 | >128 |
| Thioether | -S-Ph | 16 | 32 | 64 |
| Triazole | -C₂HN₃-Ph | 8 | 16 | 32 |
| Reference Drug | Ciprofloxacin | 1 | 0.5 | N/A |
| Reference Drug | Fluconazole | N/A | N/A | 8 |
Application Notes: Potential Biological Activities
Coumarin derivatives are known to exhibit a wide range of pharmacological activities. The novel derivatives synthesized from this compound are promising candidates for drug discovery programs, particularly as anticancer and antimicrobial agents.
Anticancer Potential and Modulation of Signaling Pathways
Numerous studies have demonstrated the potent anticancer effects of coumarin derivatives. They can induce apoptosis, inhibit cell proliferation, and suppress tumor growth by modulating key cellular signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain coumarin derivatives have been shown to inhibit key components of this pathway, leading to the suppression of tumor progression.[1][2][3]
References
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one: A Versatile Fluorescent Label for Biological Investigations
Introduction
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one is a fluorescent probe belonging to the coumarin family of dyes. These dyes are characterized by their bright blue-to-green fluorescence and are widely utilized in biological research and drug development. The key structural feature of this particular coumarin derivative is the reactive chloromethyl group at the 4-position. This group acts as an electrophile, enabling the molecule to form stable covalent bonds with nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in proteins. This reactivity makes it a valuable tool for irreversibly labeling proteins and other biomolecules for visualization and tracking within complex biological systems.
Application Notes
Key Applications:
-
Fluorescent Labeling of Proteins: The primary application of this compound is the covalent labeling of proteins, primarily at cysteine residues. This allows for the sensitive detection and quantification of the labeled protein in various assays.
-
Visualization of Protein Localization and Dynamics: Once a protein is labeled, its subcellular localization and dynamic processes, such as trafficking and protein-protein interactions, can be studied using fluorescence microscopy techniques.
-
Enzyme Activity Assays: By labeling specific cysteine residues in or near the active site of an enzyme, changes in the fluorescent signal upon substrate binding or catalysis can be used to monitor enzyme activity.
-
Flow Cytometry: Labeled cells or proteins can be analyzed and sorted using flow cytometry, enabling the quantification of specific cell populations or protein expression levels.
Properties of this compound:
| Property | Estimated Value (based on 4-(chloromethyl)-7-hydroxycoumarin) | Reference |
| Molecular Formula | C₁₂H₁₁ClO₂ | - |
| Molecular Weight | 222.67 g/mol | - |
| Excitation Maximum (λex) | ~360 nm | [1] |
| Emission Maximum (λem) | ~450 nm | [1] |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.18 | [1] |
| Reactive Group | Chloromethyl (-CH₂Cl) | - |
| Primary Target | Thiol groups (e.g., Cysteine) | [1] |
Mechanism of Labeling:
The labeling reaction proceeds via a nucleophilic substitution mechanism. The deprotonated thiol group of a cysteine residue in a protein acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group on the coumarin. This results in the formation of a stable thioether bond, covalently attaching the fluorescent label to the protein, and the release of a chloride ion.[1]
Mechanism of covalent labeling of a protein cysteine residue.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Proteins at Cysteine Residues
This protocol provides a general procedure for labeling purified proteins containing accessible cysteine residues with this compound. Optimization of the reaction conditions (e.g., dye-to-protein ratio, incubation time, and temperature) is recommended for each specific protein.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purified protein with at least one cysteine residue
-
Labeling Buffer: 50 mM Tris-HCl, pH 7.2-7.5, containing 1 mM EDTA
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or β-mercaptoethanol
-
Size-exclusion chromatography column
-
Spectrophotometer and Fluorometer
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
If the protein has been stored in a buffer containing thiols (like DTT or β-mercaptoethanol), it must be removed by dialysis or gel filtration against the Labeling Buffer prior to labeling.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 10-20 mM to react with any unreacted dye.
-
Incubate for 30 minutes at room temperature.[1]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer for the protein (e.g., PBS).
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~360 nm (for the coumarin label). The first peak corresponds to the labeled protein.
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): Determine the ratio of dye to protein by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the coumarin dye (~360 nm).
-
Mass Spectrometry: Confirm the covalent modification and determine the labeling site(s) by mass spectrometry analysis.[1]
-
Workflow for fluorescently labeling proteins with this compound.
Protocol 2: Live-Cell Imaging
This protocol provides a general guideline for staining live cells with this compound to visualize intracellular targets. Optimization of the probe concentration and incubation time is crucial to achieve specific labeling with minimal cytotoxicity.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).
-
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
-
Cell Staining:
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized for each cell type and application.
-
Remove the existing culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation:
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time will depend on the cell type and the specific target.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a filter set suitable for coumarin dyes (excitation ~360 nm, emission ~450 nm).
-
References
Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-6,8-dimethyl-2H-chromen-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of an aminomethyl group at the 4-position of the coumarin scaffold is a key synthetic transformation that allows for the generation of a wide array of derivatives with potential applications in drug discovery and materials science. This document provides a detailed protocol for the nucleophilic substitution reaction of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one with various primary and secondary amines.
The reaction proceeds via a standard SN2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the chloromethyl group and displacing the chloride leaving group. The 6,8-dimethyl substitution on the coumarin ring may influence the reactivity and solubility of the starting material and products.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion from this compound by a primary or secondary amine to yield the corresponding 4-(aminomethyl)-6,8-dimethyl-2H-chromen-2-one derivative.
Caption: General reaction scheme for the synthesis of 4-(aminomethyl)-6,8-dimethyl-2H-chromen-2-one derivatives.
Experimental Protocols
This section outlines a general procedure for the reaction of this compound with amines. The specific conditions may require optimization based on the nucleophilicity and steric hindrance of the amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or excess amine)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
General Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous solvent (e.g., DMF or acetonitrile) to dissolve the starting material. To this solution, add the amine (1.1-2.0 eq) and a base (e.g., K₂CO₃, 1.5 eq) if the amine is not used in excess.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the amine's reactivity) for a specified time (typically 2-24 hours). Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., inorganic salts) is present, filter it off. The filtrate is then typically diluted with water and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate).
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and outcomes for the synthesis of 4-(aminomethyl)coumarin derivatives from their corresponding 4-(halomethyl) precursors. While the specific substrate is this compound, the data presented here for analogous structures provide a strong basis for protocol development.
| Amine | Halogen | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Br | Benzene | Excess Amine | Reflux | 4 | 85 |
| Morpholine | Br | Benzene | Excess Amine | Reflux | 6 | 82 |
| Aniline | Br | Xylene | - | Reflux | 24 | 75 |
| Diethylamine | Br | DMF | Excess Amine | Reflux | 2 | 90 |
| Pyrrolidine | Br | DMF | Excess Amine | Reflux | 1 | 92 |
Note: The data in this table is based on reactions with 4-(bromomethyl)coumarin derivatives and serves as a guideline for the reaction with the analogous this compound. Reaction times and yields may vary.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-(aminomethyl)-6,8-dimethyl-2H-chromen-2-one derivatives.
Caption: General experimental workflow for the synthesis of 4-(aminomethyl)-6,8-dimethyl-2H-chromen-2-one derivatives.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Amines can be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Solvents such as DMF and acetonitrile are flammable and toxic. Handle with care and avoid inhalation or skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Application Notes and Protocols: 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins (2H-chromen-2-ones) represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, making them a privileged scaffold in drug discovery. Their derivatives have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, antibacterial, and enzyme inhibitory agents. The 4-(chloromethyl) substituent on the coumarin ring serves as a versatile synthetic handle, allowing for the facile introduction of various functionalities to modulate biological activity. This document provides an overview of the potential applications of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one in drug discovery, based on the activities of structurally related coumarin derivatives. Detailed protocols for its synthesis and the evaluation of its potential biological activities are also presented.
Synthesis of this compound
The synthesis of this compound can be achieved via the Pechmann condensation, a widely used method for preparing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[1][2]
Proposed Synthetic Protocol: Pechmann Condensation
This protocol outlines the synthesis of this compound from 3,5-dimethylphenol and ethyl 4-chloroacetoacetate.
Materials:
-
3,5-Dimethylphenol
-
Ethyl 4-chloroacetoacetate
-
Concentrated sulfuric acid (or another suitable acid catalyst like Amberlyst-15)
-
Ethanol
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylphenol (1.0 eq) in a minimal amount of ethanol.
-
Add ethyl 4-chloroacetoacetate (1.1 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise with constant stirring.
-
After the addition of acid, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
-
Further wash the crude product with a saturated sodium bicarbonate solution to remove any unreacted acidic components, followed by another wash with water.
-
Dry the crude product. Recrystallization from ethanol can be performed for further purification.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Figure 1: Proposed synthesis workflow for this compound.
Potential Drug Discovery Applications
1. Anticancer Activity: Coumarin derivatives are well-documented for their cytotoxic effects against a variety of cancer cell lines.[3][4] The mechanism of action is often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4] The 4-methylcoumarin scaffold, in particular, has been the subject of structure-activity relationship studies for anticancer activity.[5]
2. Enzyme Inhibition: Coumarins have been identified as inhibitors of various enzymes implicated in disease pathogenesis.
-
Carbonic Anhydrase (CA) Inhibition: Certain coumarin derivatives have shown inhibitory activity against carbonic anhydrases, which are involved in processes such as pH regulation and tumorigenesis.[6]
-
Lipoxygenase (LOX) Inhibition: Lipoxygenases are key enzymes in the inflammatory cascade, and their inhibition by coumarin compounds suggests potential anti-inflammatory applications.[7]
-
Tyrosinase Inhibition: Some coumarins can inhibit tyrosinase, an enzyme involved in melanin production, indicating potential applications in treating hyperpigmentation disorders.[8]
-
Other Enzymes: Coumarins have also been reported to inhibit other enzymes such as acetylcholinesterase and dipeptidyl peptidase III.[9][10]
Quantitative Data on Analogous Coumarin Derivatives
The following table summarizes the cytotoxic and enzyme inhibitory activities of various coumarin derivatives, providing a reference for the potential potency of this compound.
| Coumarin Derivative | Target/Cell Line | Activity (IC50 in µM) | Reference |
| 7,8-Dihydroxy-4-methylcoumarin derivative with n-decyl at C3 | K562 (Leukemia) | 42.4 | [5] |
| LS180 (Colon Adenocarcinoma) | 25.2 | [5] | |
| MCF-7 (Breast Adenocarcinoma) | 25.1 | [5] | |
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 | [5] |
| Coumarin-palladium(II) complex (C1) | A549 (Lung) | ~30 | [11] |
| FemX (Melanoma) | ~25 | [11] | |
| Coumarin-3-carboxylic acid-Tyrosine derivative (4k) | MCF-7 (Breast) | 4.98 | [12] |
| HepG2 (Liver) | 9.4 | [12] | |
| 3-Benzoyl-7-hydroxy-2H-chromen-2-one | Human Dipeptidyl Peptidase III | 1.10 | [9] |
| 4-Hydroxycoumarin derivative (Compound 2) | Carbonic Anhydrase-II | 263 | [6] |
| Coumarin-thiosemicarbazone analog (FN-19) | Mushroom Tyrosinase | 42.16 | [8] |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Figure 2: General workflow for the MTT cytotoxicity assay.
2. Lipoxygenase Inhibition Assay
This protocol describes a method to assess the inhibitory effect of the compound on soybean lipoxygenase activity.[7]
Materials:
-
Soybean lipoxygenase solution
-
Linoleic acid solution (substrate)
-
Borate buffer (pH 9.0)
-
This compound (dissolved in DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing borate buffer and the lipoxygenase enzyme solution.
-
Compound Addition: Add the desired concentration of the test compound to the reaction mixture. Include a control with DMSO alone.
-
Pre-incubation: Incubate the mixture at room temperature for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Add the linoleic acid solution to the cuvette to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the compound to the control. Determine the IC₅₀ value from a dose-response curve.
Potential Signaling Pathway Involvement
Coumarin derivatives can exert their anticancer effects through various signaling pathways. One of the common mechanisms is the induction of apoptosis.
Figure 3: A simplified representation of a potential apoptosis induction pathway by a coumarin derivative.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, it is plausible that this molecule may exhibit anticancer and enzyme inhibitory properties. The protocols provided herein offer a starting point for the synthesis and biological evaluation of this compound, which could lead to the discovery of new drug candidates. Further studies are warranted to elucidate its specific molecular targets and mechanisms of action.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Using 4-(Chloromethyl)-6,8-dimethyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of potential carbonic anhydrase (CA) inhibitors utilizing 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one as a key starting material. The methodologies outlined below are based on established synthetic routes for coumarin-based inhibitors and are intended to guide researchers in the development of novel therapeutic agents.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity has been implicated in several diseases, such as glaucoma, epilepsy, and cancer. Consequently, the development of potent and selective CA inhibitors is a significant area of research in medicinal chemistry. Coumarins, a class of naturally occurring and synthetic benzopyran-2-ones, have emerged as a promising scaffold for the design of CA inhibitors. The strategic functionalization of the coumarin nucleus allows for the modulation of inhibitory potency and isoform selectivity.
The starting material, this compound, possesses a reactive chloromethyl group at the 4-position, which serves as an excellent electrophilic site for the introduction of various pharmacophoric moieties known to interact with the active site of carbonic anhydrases. This document details the synthesis of two classes of potential CA inhibitors from this precursor: N-substituted benzimidazolium salts and coumarin-sulfonamide conjugates.
Data Presentation: Inhibitory Activity of Coumarin-Based CA Inhibitors
The following table summarizes the inhibitory activity (Ki) of representative coumarin-based compounds against various human carbonic anhydrase (hCA) isoforms. This data provides a comparative baseline for newly synthesized analogs.
| Compound Class | Modification | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Coumarin-Sulfonamide | Phenylsulfonamide | >10000 | 16.6 | 19.5 | 25.7 |
| Coumarin-Sulfonamide | 7,8-dimethyl substitution | >10000 | 9.3 | 22.5 | 30.1 |
| Coumarin-Triazole-Sulfonamide | Naphthalene-sulfonamide | >50000 | >50000 | 45.5 | 55.2 |
| Benzimidazolium Salt | Coumarin moiety | Effective Inhibition | Effective Inhibition | Not Reported | Not Reported |
Note: Data is compiled from various sources for structurally related compounds and may not represent compounds synthesized directly from this compound.
Experimental Protocols
Protocol 1: Synthesis of Coumarin-Based Benzimidazolium Salts
This protocol describes the synthesis of benzimidazolium salts by reacting this compound with N-substituted benzimidazoles.
Materials:
-
This compound
-
N-substituted benzimidazole (e.g., 1-methylbenzimidazole)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1 equivalent of the desired N-substituted benzimidazole in a minimal amount of anhydrous DMF.
-
To this solution, add 1 equivalent of this compound.
-
Heat the reaction mixture at 80°C with continuous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add diethyl ether to the mixture to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product sequentially with hexane and diethyl ether to remove unreacted starting materials and impurities.
-
Dry the purified product under reduced pressure.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of Coumarin-Sulfonamide Conjugates (Proposed)
This proposed protocol outlines a general method for synthesizing coumarin-sulfonamide conjugates via nucleophilic substitution of the chloromethyl group with a sulfonamide.
Materials:
-
This compound
-
Aromatic or heterocyclic sulfonamide (e.g., sulfanilamide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Acetonitrile, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the sulfonamide (1 equivalent) in anhydrous acetone or acetonitrile in a round-bottom flask, add a suitable base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sulfonamide anion.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the synthetic workflows for the preparation of carbonic anhydrase inhibitors from this compound.
Caption: Synthesis of Coumarin-Based Benzimidazolium Salts.
Caption: Proposed Synthesis of Coumarin-Sulfonamide Conjugates.
Application Notes and Protocols: 4-(Chloromethyl)-6,8-dimethyl-2H-chromen-2-one as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one is a fluorescent labeling reagent belonging to the coumarin family of dyes. Coumarin derivatives are widely utilized in biomedical research and drug discovery due to their desirable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment. The key feature of this particular coumarin derivative is the presence of a reactive chloromethyl group at the 4-position. This group allows for the covalent attachment of the fluorescent coumarin core to various biomolecules, making it a valuable tool for a range of applications.
The chloromethyl group is an electrophilic moiety that can react with nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in proteins. This reaction forms a stable thioether bond, effectively tagging the protein with a fluorescent label. The 6,8-dimethyl substitution pattern on the coumarin ring influences its photophysical properties and lipophilicity.
Physicochemical and Fluorescent Properties
While specific experimental data for this compound is not extensively available, its properties can be reliably estimated based on closely related coumarin derivatives. The following table summarizes these key characteristics.
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₂H₁₁ClO₂ | |
| Molecular Weight | 222.67 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Excitation Maximum (λex) | ~350 - 370 nm | The exact maximum is solvent-dependent. It is recommended to determine the optimal excitation wavelength experimentally for the specific application and buffer system. |
| Emission Maximum (λem) | ~440 - 460 nm | The emission spectrum is also sensitive to the solvent environment and conjugation to a biomolecule. |
| Reactive Group | Chloromethyl (-CH₂Cl) | Electrophilic group that reacts with nucleophiles. |
| Primary Target Residues | Cysteine (thiol groups) | Can also react with other nucleophilic residues such as histidine and lysine, but generally with lower efficiency. |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Poorly soluble in aqueous solutions. Stock solutions should be prepared in an anhydrous organic solvent. |
Applications
The ability of this compound to covalently label biomolecules opens up a variety of applications in research and drug development:
-
Fluorescent Labeling of Proteins: Covalently attaching the coumarin fluorophore to proteins allows for their detection and quantification in various assays. This is particularly useful for proteins that lack intrinsic fluorescence.
-
Fluorescence Microscopy: Labeled proteins can be visualized within fixed or live cells to study their localization, trafficking, and interactions with other cellular components.
-
Enzyme Activity Assays: The probe can be used to label specific enzymes at their active site cysteine residues, potentially leading to inhibition of activity and providing a tool for activity-based protein profiling (ABPP).
-
High-Throughput Screening (HTS): In drug discovery, fluorescently labeled proteins can be used in HTS assays to identify small molecules that bind to the protein and displace the fluorescent probe, resulting in a measurable change in fluorescence.
-
Probing Protein Conformation: Changes in the fluorescence properties (intensity, wavelength, polarization) of the attached coumarin label can provide information about conformational changes in the protein upon ligand binding or other events.
Experimental Protocols
The following protocols provide a general framework for using this compound as a chemical probe. Optimization may be required for specific proteins and experimental conditions.
Protocol 1: Fluorescent Labeling of Cysteine Residues in Proteins
Objective: To covalently label cysteine residues in a purified protein with this compound.
Materials:
-
This compound
-
Purified protein with accessible cysteine residues
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 50 mM Tris-HCl, pH 7.2-7.5, containing 1 mM EDTA
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds if necessary.
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer and Fluorometer
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residues are in a disulfide bond, pre-treat the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature to reduce the disulfide bonds. Remove excess TCEP by dialysis or buffer exchange.
-
-
Preparation of Labeling Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the labeling stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.
-
-
Quenching the Reaction:
-
Add the quenching reagent (DTT or β-mercaptoethanol) to a final concentration of 10-20 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted probe and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with a suitable buffer for the protein (e.g., PBS).
-
Monitor the column eluate by absorbance at 280 nm (for protein) and ~360 nm (for the coumarin label). The first peak to elute corresponds to the labeled protein.
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the protein at 280 nm and the coumarin at its absorbance maximum (~360 nm). The DOL is the molar ratio of the dye to the protein.
-
Fluorescence Spectroscopy: Record the excitation and emission spectra of the labeled protein to confirm successful labeling and determine the optimal wavelengths for fluorescence measurements.
-
Visualizations
Reaction Mechanism of Protein Labeling
The primary mechanism for labeling involves the nucleophilic substitution reaction between the thiol group of a cysteine residue and the chloromethyl group of the coumarin probe.
Caption: Covalent labeling of a protein's cysteine residue.
Experimental Workflow for Protein Labeling
The following diagram outlines the key steps in the fluorescent labeling of a protein with this compound.
Caption: Workflow for protein fluorescent labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling (DOL) | Inaccessible cysteine residues. | Denature the protein under non-reducing conditions to expose cysteine residues. Ensure disulfide bonds are reduced if necessary. |
| Insufficient labeling reagent or short incubation time. | Increase the molar excess of the labeling reagent and/or extend the incubation time. | |
| pH of the labeling buffer is too low. | The thiol group needs to be deprotonated for the reaction. Increase the pH of the labeling buffer to 7.5-8.0, but be mindful of protein stability. | |
| Protein Precipitation | High concentration of organic solvent from the labeling stock solution. | Add the labeling stock solution dropwise while gently vortexing. Keep the final concentration of the organic solvent below 10% (v/v). |
| Protein instability under the labeling conditions. | Perform the labeling reaction at a lower temperature (4°C) for a longer duration. Screen different buffer conditions for optimal protein stability. | |
| High Background Fluorescence | Incomplete removal of unreacted probe. | Ensure thorough purification of the labeled protein. Use a longer size-exclusion column or perform a second purification step (e.g., dialysis). |
Safety Precautions
-
This compound is a chemical reagent. Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses).
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store the compound in a tightly sealed container, protected from light and moisture.
Application Notes and Protocols for Biological Assays of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on established methodologies for the evaluation of coumarin derivatives. As of this writing, specific experimental data for 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one is not extensively available in public literature. Therefore, the provided data tables contain representative values to illustrate data presentation for the described assays.
Application Notes
Coumarins are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The synthetic derivative, this compound, possesses a reactive chloromethyl group at the 4-position, which can potentially alkylate biological macromolecules, suggesting a basis for potent biological activity. The dimethyl substitution on the benzene ring may further modulate its lipophilicity and interaction with biological targets. The following assays are fundamental in profiling the biological activity of such derivatives.
In Vitro Cytotoxicity Assays
The initial and most critical step in assessing the anticancer potential of a novel compound is to determine its cytotoxicity against various cancer cell lines.[1] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.[2][3][4] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.[1] A selection of natural and synthetic coumarin compounds have been assessed for their cytotoxic potential using the MTT assay.[3]
Antimicrobial Susceptibility Assays
Given that many coumarin derivatives have demonstrated antibacterial and antifungal properties, it is pertinent to evaluate this compound derivatives for their antimicrobial activity.[5][6] The most common method to quantify this is by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8] Broth microdilution is a standard and efficient method for determining the MIC of a compound against a panel of clinically relevant bacteria and fungi.[9]
Data Presentation
Table 1: Representative In Vitro Cytotoxicity of a this compound Derivative
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 |
| A549 | Lung Carcinoma | 48 | 22.4 |
| HeLa | Cervical Carcinoma | 48 | 18.2 |
| HepG2 | Hepatocellular Carcinoma | 48 | 25.1 |
| HCT116 | Colon Carcinoma | 48 | 12.5 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only.
Table 2: Representative Antimicrobial Activity of a this compound Derivative
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 16 |
| Bacillus subtilis | Gram-positive bacteria | 32 |
| Escherichia coli | Gram-negative bacteria | 64 |
| Pseudomonas aeruginosa | Gram-negative bacteria | >128 |
| Candida albicans | Fungi (Yeast) | 64 |
Note: The MIC values presented are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of a test compound on adherent cancer cell lines in a 96-well format.[2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium from the stock solution. b. After 24 hours of cell attachment, carefully remove the medium from the wells. c. Add 100 µL of the medium containing various concentrations of the test compound to the respective wells. d. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent). e. Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10] b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of a test compound against bacterial and fungal strains in a 96-well format.[8][9]
Materials:
-
Bacterial or fungal strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compound stock solution (in DMSO)
-
Sterile 96-well U-bottom plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of each row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculum Preparation: a. Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: a. Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL. b. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Alternatively, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change occurs.
Visualizations
Caption: Workflow for In Vitro Cytotoxicity Screening using MTT Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cytotoxicity of Dimethyl-Substituted Coumarins: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the cytotoxic properties of coumarins, with a specific focus on dimethyl-substituted derivatives. This document outlines detailed experimental protocols for key cytotoxicity assays, presents available quantitative data in a structured format, and visualizes the underlying molecular pathways and experimental workflows. While a broad spectrum of dimethyl-substituted coumarin cytotoxicity data is an emerging field of study, this guide consolidates current knowledge, drawing from closely related mono-methylated coumarins to provide a foundational understanding.
Data Presentation: In Vitro Cytotoxicity of Substituted Coumarins
The cytotoxic potential of coumarin derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the available data for mono-methylated and dimethyl-substituted coumarins.
Table 1: Cytotoxicity of Mono-methylated Coumarin Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 7-Hydroxy-4-methylcoumarin (4-MU) | T-47D (Breast) | Not Specified | Dose-dependent inhibition | [1] |
| 7-Hydroxy-4-methylcoumarin (4-MU) | MDA-MB-231 (Breast) | Not Specified | Dose-dependent inhibition | [1] |
| 7-Hydroxy-4-methylcoumarin derivative | HL-60 (Leukemia) | MTT | 8.09 | [2] |
| 7-Hydroxy-4-methylcoumarin derivative | MCF-7 (Breast) | MTT | 3.26 | [2] |
| 7-Hydroxy-4-methylcoumarin derivative | A549 (Lung) | MTT | 9.34 | [2] |
| 7,8-Dihydroxy-4-methylcoumarin with C3-n-decyl chain | K562 (Leukemia) | MTT | 42.4 | [3] |
| 7,8-Dihydroxy-4-methylcoumarin with C3-n-decyl chain | LS180 (Colon) | MTT | 25.2 | [3] |
| 7,8-Dihydroxy-4-methylcoumarin with C3-n-decyl chain | MCF-7 (Breast) | MTT | 25.1 | [3] |
| 4-Hydroxy-7-methylcoumarin derivative | MCF-7 (Breast) | Not Specified | 0.003 | [1] |
Table 2: Cytotoxicity of Dimethyl-substituted Coumarin Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4,7-dimethyl-3,6,8-trinitro-2H-chromen-2-one | E. coli (antibacterial) | Agar well diffusion | More effective than standard | [4] |
| 3,7-disubstituted coumarin derivatives | K562 (Leukemia) | Not Specified | Moderate-to-potent | [5] |
Note: Comprehensive IC50 data for a wide range of dimethyl-substituted coumarins against cancer cell lines is limited in the currently available literature. The data for the trinitro-substituted dimethyl coumarin is for antibacterial activity but is included to show the study of this scaffold.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549, HL-60)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Dimethyl-substituted coumarin compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the dimethyl-substituted coumarin in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the dimethyl-substituted coumarin at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins.
Materials:
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Treated and untreated cancer cells
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RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the dimethyl-substituted coumarin.
-
Lyse the cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the band intensities of the target proteins to a loading control like β-actin.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways involved in the cytotoxicity of coumarin derivatives.
References
- 1. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Design, Synthesis, and In Vitro Evaluation of Novel 3, 7-Disubstituted Coumarin Derivatives as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols to improve the yield and purity of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing 4-substituted coumarins, including the target compound, is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol (2,4-dimethylphenol) with a β-ketoester (ethyl 4-chloroacetoacetate).
Q2: What are the critical factors that influence the reaction yield?
A2: Several factors critically affect the yield:
-
Catalyst Choice and Activity: The type and concentration of the acid catalyst are paramount. Strong acids like concentrated sulfuric acid are effective but can cause side reactions.[1] The activity of the catalyst can be diminished by absorbed moisture.
-
Reaction Temperature and Time: Pechmann condensations often require elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the degradation of reactants and products, resulting in charring and reduced yields.
-
Purity of Reactants: The purity of the starting materials, 2,4-dimethylphenol and ethyl 4-chloroacetoacetate, is crucial. Impurities can lead to unwanted side products and interfere with the main reaction.[1]
-
Stoichiometry: The molar ratio of the reactants can impact the reaction. An excess of the β-ketoester is sometimes used to drive the reaction to completion.[2]
Q3: What are the common side reactions or byproducts in this synthesis?
A3: Potential side reactions include:
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Sulfonation: When using concentrated sulfuric acid as a catalyst, sulfonation of the activated phenol ring can occur, especially at higher temperatures.
-
Polymerization/Degradation: The strong acidic conditions and high temperatures can cause the phenolic reactant or the coumarin product to degrade or polymerize, often resulting in a dark, tarry reaction mixture.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage before the final intramolecular transesterification and dehydration, leading to a mix of products.[2]
Q4: What are the essential safety precautions for this synthesis?
A4: This synthesis requires handling hazardous materials.
-
Corrosive Acids: Concentrated sulfuric acid is highly corrosive and exothermic upon dilution. Always add acid slowly to other reagents with cooling and work within a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and acid-resistant gloves.
-
Ventilation: Ensure the reaction is performed in a well-ventilated area, preferably a fume hood, to avoid inhaling any volatile or corrosive vapors.
Troubleshooting Guide
Q: My reaction resulted in a low yield or failed completely. What should I investigate?
A: A low or zero yield can stem from several issues. Systematically check the following:
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Catalyst Inactivity:
-
Problem: The acid catalyst (e.g., concentrated H₂SO₄) may be old or have absorbed atmospheric moisture, reducing its effectiveness.[1]
-
Solution: Use a fresh, unopened supply of the acid catalyst. Ensure all glassware is scrupulously dried in an oven before use to eliminate any traces of water.
-
-
Reactant Quality and Stoichiometry:
-
Problem: Impurities in the 2,4-dimethylphenol or ethyl 4-chloroacetoacetate can inhibit the reaction. An incorrect molar ratio of reactants can also lead to poor conversion.[1]
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them before the reaction. Accurately weigh all reagents and ensure the correct stoichiometry is used; consider a slight excess (1.2-1.5 equivalents) of ethyl 4-chloroacetoacetate.[2]
-
-
Reaction Conditions:
-
Problem: The reaction may be incomplete due to insufficient time or inadequate temperature.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned duration, consider extending the reaction time. Ensure the reaction mixture is heated uniformly to the target temperature.
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Q: The reaction mixture turned into a dark, intractable tar. What went wrong?
A: Tar formation is a common issue in acid-catalyzed reactions at high temperatures.
-
Excessive Heat:
-
Problem: The reaction temperature was too high, causing the organic materials to decompose.
-
Solution: Reduce the reaction temperature. While heat is necessary, finding the optimal balance is key. Perform small-scale trials at different temperatures to identify the ideal conditions.
-
-
Harsh Catalyst:
-
Problem: Concentrated sulfuric acid is aggressive and can promote degradation.
-
Solution: Consider using a milder or solid-supported acid catalyst. Alternatives like sulfamic acid, indium(III) chloride, or alumina-supported antimony chloride have been shown to be effective for Pechmann condensations, often under milder conditions.[2][3]
-
Q: I am losing a significant amount of product during the workup and purification steps. How can I improve recovery?
A: Product loss during isolation is a frequent challenge that can often be mitigated.
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Incomplete Precipitation:
-
Problem: When quenching the reaction mixture in an ice-water bath, the product may not have fully precipitated from the solution.
-
Solution: After pouring the reaction mixture into ice water, stir the resulting slurry vigorously for an extended period (e.g., 1-2 hours) to ensure maximum precipitation.[4] Chilling the mixture further in an ice bath can also improve recovery.
-
-
Suboptimal Recrystallization:
-
Problem: The chosen solvent for recrystallization may be too effective, keeping a large portion of the product dissolved even when cooled.
-
Solution: Optimize the recrystallization solvent system. Test various solvents and solvent mixtures to find one that dissolves the crude product when hot but allows for maximum crystal formation upon cooling. Common solvents for coumarins include ethanol, ethyl acetate, and mixtures with hexanes.[4]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Pechmann Condensation of Phenols and β-Ketoesters
| Catalyst | Typical Conditions | Yield Range (%) | Advantages | Disadvantages / Considerations | Reference(s) |
| Conc. H₂SO₄ | Room temp. to 100°C, neat | 50 - 60 | Inexpensive, readily available | Highly corrosive, harsh conditions, potential for side reactions (sulfonation, charring) | [4] |
| Sulfamic Acid | 130°C, solvent-free | 50 - 90 | Solid, easy to handle, milder than H₂SO₄ | Requires higher temperatures | [2] |
| InCl₃ | Room temp., ball milling | 52 - 95 | Environmentally friendly (mechanosynthesis), high yields, short reaction times | Requires specialized ball milling equipment | [3] |
| SbCl₃–Al₂O₃ | Microwave irradiation, solvent-free | 86 - 95 | Very short reaction times, high yields | Requires microwave reactor, antimony is a heavy metal |
Experimental Protocols
Protocol 1: Classical Synthesis using Concentrated Sulfuric Acid
This protocol is adapted from a standard Pechmann condensation procedure.[4]
-
Materials:
-
2,4-dimethylphenol
-
Ethyl 4-chloroacetoacetate
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Ethyl Acetate (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, place 2,4-dimethylphenol (1.0 eq).
-
Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 3-4 mL per gram of phenol) while stirring. Ensure the temperature does not rise excessively.
-
Once the phenol has dissolved, slowly add ethyl 4-chloroacetoacetate (1.1 eq) to the mixture, maintaining the low temperature.
-
Remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction progress with TLC.
-
Prepare a beaker with a 10-fold volume of an ice-water mixture.
-
Slowly and carefully pour the reaction mixture into the ice-water bath with vigorous stirring. A solid precipitate should form.
-
Continue stirring the slurry at room temperature for 1 hour to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to yield pure this compound.
-
Dry the purified product under vacuum.
-
Protocol 2: Optimized Solvent-Free Synthesis using Sulfamic Acid
This protocol utilizes a milder, solid acid catalyst to potentially reduce degradation and simplify the workup.[2]
-
Materials:
-
2,4-dimethylphenol
-
Ethyl 4-chloroacetoacetate
-
Sulfamic Acid
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a vial or small flask, combine 2,4-dimethylphenol (1.0 eq), ethyl 4-chloroacetoacetate (1.5 eq), and sulfamic acid (10 mol %).
-
Seal the vial and heat the mixture in a preheated oil bath at 130°C with stirring.
-
Monitor the reaction by TLC until the starting phenol is consumed (typically 1-2 hours).
-
Cool the reaction mixture to room temperature. The mixture should solidify.
-
Add a minimal amount of hot ethanol to dissolve the crude product and filter while hot to remove the catalyst.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualizations
Caption: General experimental workflow for the Pechmann synthesis of the target coumarin.
Caption: Troubleshooting decision tree for improving synthesis yield.
References
Technical Support Center: Synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during this synthesis, which is typically achieved through a Pechmann condensation of 2,4-dimethylphenol with ethyl 4-chloroacetoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Pechmann condensation.[1] This acid-catalyzed reaction involves the condensation of 2,4-dimethylphenol with ethyl 4-chloroacetoacetate.[2]
Q2: What are the recommended catalysts and general reaction conditions?
A2: The Pechmann condensation is typically catalyzed by strong Brønsted or Lewis acids. Common choices include concentrated sulfuric acid, trifluoroacetic acid, or aluminum chloride.[1][3] The reaction is often performed under solvent-free conditions at elevated temperatures. The optimal temperature and reaction time will depend on the specific acid catalyst used and the scale of the reaction.
Q3: What are the potential side reactions and byproducts in this synthesis?
A3: Several side reactions can occur during the synthesis of this compound, leading to the formation of impurities. These can include:
-
Formation of Isomeric Products: Due to the two methyl groups on the phenol ring, electrophilic attack at a different position could potentially lead to the formation of a constitutional isomer, although the directing effects of the hydroxyl and methyl groups favor the desired product.
-
Incomplete Cyclization: The reaction may stall at the intermediate stage of the transesterification product (ethyl 3-(2,4-dimethylphenoxy)but-2-enoate) or the subsequent Michael addition adduct, especially under mild conditions or with insufficient catalyst.
-
Polymerization/Tar Formation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the polymerization of starting materials and intermediates, resulting in the formation of tarry byproducts.[4]
-
Hydrolysis of the Chloromethyl Group: In the presence of water, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, forming 4-(hydroxymethyl)-6,8-dimethyl-2H-chromen-2-one.
-
Chromone Formation: Although less common in Pechmann condensations, under certain conditions, a competing Simonis chromone cyclization could potentially lead to the formation of a chromone byproduct.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, intermediates, and the final product. The disappearance of the starting materials (2,4-dimethylphenol and ethyl 4-chloroacetoacetate) and the appearance of the product spot indicate the progression of the reaction.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[5] If significant amounts of impurities are present, column chromatography on silica gel may be necessary to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive or insufficient catalyst. | Use a fresh, anhydrous acid catalyst in the appropriate molar ratio. |
| Low reaction temperature or insufficient reaction time. | Gradually increase the reaction temperature and monitor the reaction by TLC until completion. | |
| Poor quality of starting materials. | Ensure the purity of 2,4-dimethylphenol and ethyl 4-chloroacetoacetate. Purify them if necessary. | |
| Formation of a Dark, Tarry Mixture | Reaction temperature is too high. | Lower the reaction temperature and consider using a milder acid catalyst. |
| Prolonged reaction time. | Monitor the reaction closely by TLC and stop it once the starting materials are consumed. | |
| Presence of Multiple Spots on TLC (in addition to the product) | Incomplete reaction. | Increase the reaction time or temperature. |
| Formation of side products (e.g., isomers, hydrolysis product). | Optimize reaction conditions (catalyst, temperature, time) to favor the desired product. Consider a milder workup to prevent hydrolysis. | |
| Impurities in starting materials. | Use purified starting materials. | |
| Difficulty in Product Isolation/Crystallization | Presence of oily impurities or unreacted starting materials. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent. | Screen different solvents or solvent mixtures to find an optimal system for crystallization. |
Experimental Protocol: Pechmann Condensation for this compound
Materials:
-
2,4-dimethylphenol
-
Ethyl 4-chloroacetoacetate
-
Concentrated Sulfuric Acid (or another suitable acid catalyst)
-
Ethanol (for recrystallization)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, carefully add 2,4-dimethylphenol to a stirred, cooled amount of concentrated sulfuric acid.
-
To this mixture, slowly add ethyl 4-chloroacetoacetate while maintaining a low temperature with an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the recommended time (this may range from a few hours to overnight, depending on the specific protocol).
-
Monitor the reaction progress using thin-layer chromatography.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
A solid precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and how does it impact purification?
A1: The most prevalent method for synthesizing this compound is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of 3,5-dimethylphenol with ethyl 4-chloroacetoacetate.[1] The primary impurities from this synthesis are typically unreacted starting materials and potentially minor isomeric byproducts.[1] Understanding this synthetic route is crucial for designing an effective purification strategy, as the physicochemical properties of the impurities will dictate the choice of solvents for recrystallization or the mobile phase for chromatography.
Q2: What are the initial steps I should take to purify the crude product?
A2: After the reaction is complete, a standard work-up procedure is recommended. This typically involves quenching the reaction mixture, followed by extraction with an organic solvent. The organic layer should then be washed to remove any remaining acid catalyst and dried. The crude product is obtained after removal of the solvent. From this point, recrystallization or column chromatography can be employed for further purification.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the purification process. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities. The fluorescent nature of many coumarin derivatives allows for easy visualization under UV light.
Q4: What are the expected spectroscopic characteristics of pure this compound?
-
¹H NMR: Characteristic peaks for the aromatic protons, the methyl groups, the chloromethyl group, and the vinyl proton of the pyrone ring.
-
¹³C NMR: Resonances corresponding to the carbonyl carbon, aromatic carbons, and the carbons of the methyl and chloromethyl groups.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₁ClO₂).
-
IR Spectroscopy: Characteristic absorption bands for the C=O of the lactone, C-Cl bond, and C-O-C ether linkage.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield After Purification | Incomplete reaction. | Monitor the reaction progress using TLC to ensure it has gone to completion before starting the work-up. |
| Product loss during extraction or washing steps. | Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Minimize the number of washing steps if possible without compromising purity. | |
| Inefficient recrystallization. | The chosen solvent system may not be optimal. Experiment with different solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find a system where the compound has high solubility in the hot solvent and low solubility when cold. | |
| Presence of Multiple Spots on TLC After Purification | Co-elution of impurities with similar polarity. | Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. A common starting point for similar coumarins is a hexane/ethyl acetate mixture (e.g., 7:3).[2] |
| Column overloading. | Reduce the amount of crude product loaded onto the chromatography column. | |
| Product Appears as an Oil or Fails to Crystallize | Presence of impurities inhibiting crystal lattice formation. | Subject the oily product to column chromatography to remove impurities before attempting recrystallization again. |
| The product may have a low melting point. | Try trituration with a non-solvent in which the product is sparingly soluble but the impurities are soluble. Sonication can sometimes induce crystallization. | |
| Fluorescence Quenching or Altered Spectroscopic Data | Presence of residual acidic or basic impurities. | Ensure all acidic or basic reagents from the synthesis and work-up are thoroughly removed. This can be achieved by washing the organic extract with water until the aqueous layer is neutral. Further purification by recrystallization or chromatography may be necessary. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Slowly add a co-solvent in which the compound is less soluble (e.g., water or hexane) dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
General Column Chromatography Protocol
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.
-
Load the dried, product-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a suitable mobile phase, starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate). A typical starting mobile phase could be 9:1 hexane/ethyl acetate, with the polarity gradually increased.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Recrystallization of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one. This document offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a crucial purification technique used to remove impurities from a solid sample. For this compound, which is often synthesized via methods like the Pechmann condensation, impurities may include unreacted starting materials, by-products, or colored materials. A successful recrystallization will yield a product with higher purity, which is essential for accurate biological testing and further chemical derivatization.
Q2: How do I choose a suitable solvent for the recrystallization?
A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For coumarin derivatives, which are generally polar, a range of solvents can be considered. Based on literature for similar coumarin compounds, suitable solvent systems for this compound could include:
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Single Solvents: Ethanol, ethyl acetate, or acetonitrile.[1][2]
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Mixed Solvents: An ethanol/water or methanol/water mixture.[3]
It is recommended to perform small-scale solubility tests with a few milligrams of the crude product to identify the optimal solvent or solvent system.
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: If the compound does not dissolve after adding a significant amount of hot solvent, it is possible that the chosen solvent is not a good "dissolving" solvent for this compound at its boiling point. You can try adding a co-solvent in which the compound is more soluble. For instance, if you are using a mixed solvent system like ethanol/water, you may need to increase the proportion of ethanol. If using a single solvent, you might need to select a different solvent with a higher boiling point or better solvating power for your compound.
Q4: I have a very low yield after recrystallization. What are the possible reasons?
A4: A low yield (e.g., less than 50%) can be attributed to several factors:
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Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor.[4]
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Premature crystallization: If the solution cools too quickly and crystals form before impurities are separated, you may lose product during subsequent washing steps.
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The crude product was not very pure to begin with: If the initial sample contained a large percentage of impurities, the yield of the pure compound will inherently be low.
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Incomplete precipitation: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.
Q5: The recrystallized product is still colored. How can I remove the color?
A5: If your product retains a colored tint after recrystallization, you can try treating the hot solution with a small amount of activated charcoal before the filtration step. The charcoal will adsorb the colored impurities. However, be aware that using an excessive amount of charcoal can also lead to a loss of your desired product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was added).- The compound is very soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound and try cooling again.- Try adding a "seed crystal" (a small crystal of the pure compound) to induce crystallization.- Gently scratch the inside of the flask with a glass rod at the surface of the solution.- Cool the solution in an ice bath or refrigerator for a longer period.- Consider a different solvent or a mixed solvent system where the compound is less soluble at cold temperatures. |
| The product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating out of solution too quickly.[4]- High concentration of impurities. | - Add a small amount of additional solvent to the hot solution and allow it to cool more slowly.- Reheat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is less soluble before cooling.- Ensure the crude product is reasonably pure before attempting recrystallization. A preliminary purification by column chromatography may be necessary. |
| Crystals form too quickly and are very fine. | - The solution is too concentrated.- The solution was cooled too rapidly. | - Add a small amount of hot solvent to redissolve the precipitate and allow the solution to cool more slowly at room temperature before moving to an ice bath. Slower cooling generally leads to larger, purer crystals.[4] |
| The melting point of the recrystallized product is still broad or low. | - The product is still impure.- The crystals are not completely dry. | - Repeat the recrystallization process, perhaps with a different solvent system.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the crude material and the specific equipment used.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or an Ethanol/Water mixture)
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Condenser (optional, but recommended for volatile solvents)
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Buchner funnel and filter paper
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Vacuum flask
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and a stir bar.
-
Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser.
-
Continue to add the solvent portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, solid by-products), perform a hot filtration. Keep the filtration apparatus (funnel and receiving flask) hot to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Crystal formation should begin as the solution cools.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Quantitative Data Summary
The following table provides illustrative data on the expected outcomes of the recrystallization process. Actual results may vary depending on the initial purity of the crude product and the specific conditions used.
| Parameter | Crude Product | Recrystallized Product | Method of Analysis |
| Appearance | Off-white to yellowish solid | White crystalline solid | Visual Inspection |
| Purity | 85-95% | >98% | HPLC, NMR Spectroscopy |
| Yield | N/A | 60-85% | Gravimetric |
| Melting Point | Broad range (e.g., 140-145 °C) | Sharp range (e.g., 148-150 °C) | Melting Point Apparatus |
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Standard experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Purification of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Pechmann condensation reaction between 2,4-dimethylphenol and ethyl 4-chloroacetoacetate under acidic conditions.[1] Potential impurities include:
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Unreacted starting materials: 2,4-dimethylphenol and ethyl 4-chloroacetoacetate.
-
Isomeric products: Positional isomers may form depending on the reaction conditions.
-
By-products: Side reactions can lead to the formation of various undesired compounds.
-
Residual acid catalyst: Traces of the acid catalyst used in the condensation reaction may remain.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Ethanol or a mixture of ethanol and water are commonly used for the recrystallization of coumarin derivatives.[2][3] Ethyl acetate can also be an effective solvent for recrystallization.[4] The ideal solvent or solvent system should be determined empirically to maximize yield and purity.
Q4: What is a good starting point for developing a column chromatography method for this compound?
A4: A common solvent system for the column chromatography of coumarins on silica gel is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[5] A good starting point for gradient elution would be to begin with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate. For a similar compound, an isocratic elution with 19:1 hexane/ethyl acetate has been reported to be effective.[5]
Troubleshooting Guides
Issue 1: Low yield after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Compound is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. For example, if using pure ethanol, try an ethanol/water mixture. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling too quickly. |
| Cooling the solution too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
Issue 2: Incomplete separation of impurities by column chromatography.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system. | Optimize the solvent system using thin-layer chromatography (TLC) first. The ideal solvent system should provide a good separation of the desired compound (Rf value of ~0.3-0.4) from its impurities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude product.[6] |
| Poorly packed column. | Ensure the silica gel is packed uniformly without any cracks or channels to allow for even solvent flow and optimal separation. |
| Co-eluting impurities. | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system. |
Issue 3: The purified product is still not pure enough.
| Possible Cause | Troubleshooting Steps |
| A single purification step is insufficient. | Combine purification techniques. For example, perform a column chromatography first, followed by a final recrystallization of the pooled, pure fractions. |
| Persistent, closely related impurity. | Consider derivatization of the impurity to alter its polarity, followed by another purification step. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Determine the appropriate solvent by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane/ethyl acetate mixtures). The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Silica Gel Column Chromatography Protocol
-
TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The target compound should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a more volatile solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Typical Solvent System | Expected Purity | Anticipated Yield | Notes |
| Recrystallization | Ethanol or Ethyl Acetate | >98% | 60-90% | Highly dependent on the initial purity of the crude product. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | >99% | 70-95% | Effective for removing closely related impurities. |
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one. The information is designed to address common issues encountered during experimental procedures involving this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a concentrated stock solution.[1] If solubility issues persist, gentle warming (e.g., to 37°C) or sonication for 10-15 minutes can be employed, though caution should be exercised to prevent degradation.[1] For long-term storage, it is advisable to store the stock solution at 2-8°C or -20°C, protected from light.[1]
Q2: What are the potential degradation pathways for this compound in solution?
A2: The primary degradation pathway for this compound in protic or aqueous solutions is likely hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative. The coumarin lactone ring can also undergo hydrolysis, especially under basic conditions (high pH).
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of coumarin derivatives is pH-dependent. The lactone ring of the coumarin core is susceptible to hydrolysis under basic conditions, which can lead to the opening of the ring. The chloromethyl group can also undergo hydrolysis, and the rate of this reaction may be influenced by pH. It is crucial to evaluate the stability of the compound at the specific pH of your experimental buffer.
Q4: Are there any known incompatibilities with common buffer components?
A4: Buffers containing nucleophilic species could potentially react with the electrophilic chloromethyl group of the molecule. It is advisable to use buffers that do not contain primary or secondary amines or other strong nucleophiles if the integrity of the chloromethyl group is critical for your experiment. Buffers such as phosphate or citrate are generally suitable.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The compound has limited solubility in aqueous solutions. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution.- Ensure the stock solution is fully dissolved before dilution.- Perform a solubility test to determine the maximum soluble concentration in your specific buffer system. |
| Loss of biological activity or inconsistent results over time. | The compound may be degrading in the experimental medium. | - Perform a stability study of the compound under your specific experimental conditions (buffer, pH, temperature).- Prepare fresh solutions for each experiment.- Analyze the purity of the solution over time using HPLC to monitor for degradation products. |
| Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis. | Degradation of the compound or reaction with components of the medium. | - Characterize the unexpected peaks to identify potential degradation products (e.g., the hydroxymethyl derivative).- Review the composition of your medium for any reactive species.- Run a control experiment with the compound in a simplified, well-defined buffer to isolate the cause of degradation. |
| Color change of the solution. | Potential degradation of the coumarin core or reaction with other components. | - Monitor the UV-Vis absorbance spectrum of the solution over time for any changes.[2]- Investigate the possibility of contamination or reaction with other reagents in the experiment. |
Quantitative Stability Data
As specific stability data for this compound is not extensively published, the following table serves as a template for researchers to systematically record their own stability data generated through experimentation.
| Solvent/Buffer System | pH | Temperature (°C) | Time (hours) | % Remaining Compound (e.g., by HPLC) | Observations |
| Example: 10% DMSO in PBS | 7.4 | 37 | 0 | 100 | Clear solution |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| Example: Acetonitrile/Water (1:1) | N/A | 25 | 0 | 100 | Clear solution |
| 24 | |||||
| 48 |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
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Objective: To prepare a concentrated stock solution for subsequent dilution into experimental media.[1]
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials or microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of the compound and place it in a clean, dry vial.[1]
-
Add a precise volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[1]
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Vortex the mixture vigorously at room temperature for 1-2 minutes.[1]
-
Visually inspect the solution to ensure all solid has dissolved. If not, sonicate the vial for 10-15 minutes.[1]
-
If the compound is still not fully dissolved, gentle warming (up to 37°C) can be attempted cautiously.[1]
-
Store the stock solution at 2-8°C for short-term use or -20°C for long-term storage, protected from light.[1]
-
Protocol 2: Evaluation of pH Stability by HPLC-UV
-
Objective: To assess the stability of the compound in aqueous buffers at different pH values.
-
Materials:
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Concentrated stock solution of the compound in DMSO
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Aqueous buffers (e.g., pH 4, 7, and 9)[1]
-
HPLC system with a UV detector
-
Incubator
-
-
Procedure:
-
Prepare the aqueous buffer solutions.
-
Dilute the stock solution into each buffer to the final desired concentration.
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample.[1]
-
Immediately analyze the aliquots by HPLC-UV to determine the concentration of the remaining parent compound.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways of the compound in solution.
Caption: Workflow for evaluating the stability of a solution at different pH values.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing Derivatization of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: this compound is a versatile synthetic intermediate. The chloromethyl group at the 4-position is a reactive site that readily undergoes nucleophilic substitution. This allows for the covalent attachment of the dimethylchromenone core to various molecules of interest, serving as a fluorescent tag for imaging, a building block for synthesizing more complex molecules with potential biological activity, or for creating "caged" compounds that can release a bioactive molecule.
Q2: What are the general reaction conditions for derivatizing this compound?
A2: Derivatization typically involves the reaction of the electrophilic chloromethyl group with a nucleophile. This is often carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a non-nucleophilic base to facilitate the reaction. Common bases include potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Reactions can often proceed at room temperature, but gentle heating may be required to increase the reaction rate.[1]
Q3: How can I monitor the progress of the derivatization reaction?
A3: Thin-layer chromatography (TLC) is a highly effective and convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The inherent fluorescence of the coumarin core often allows for easy visualization of the spots under UV light.[1]
Q4: What types of nucleophiles can be used to derivatize this compound?
A4: A wide variety of nucleophiles can be used, including amines, thiols, azide ions, and the carboxylate anions of carboxylic acids.[2][3] This versatility allows for the synthesis of a diverse library of derivatives, such as 4-(aminomethyl), 4-(thiomethyl), 4-(azidomethyl), and 4-(acyloxymethyl) derivatives.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of the nucleophile. | Use a stronger, non-nucleophilic base like DBU and ensure anhydrous (dry) reaction conditions.[1] |
| Low reactivity of the nucleophile. | Increase the reaction temperature (e.g., to 50-80 °C) and/or extend the reaction time.[1] Consider switching to a more polar aprotic solvent like DMF to improve solubility and reaction rates.[1] | |
| Degradation of starting material or product. | If the compounds are sensitive to heat or base, conduct the reaction at a lower temperature for a longer duration.[1] | |
| Formation of Multiple Products | The target molecule has multiple nucleophilic sites. | Consider using protecting groups to selectively block reaction at undesired sites.[1] |
| Side reactions with the solvent or base. | Ensure the use of an appropriate aprotic solvent and a non-nucleophilic base. | |
| Presence of Unreacted Starting Material | The reaction has not gone to completion. | Use a slight excess (1.1-1.2 equivalents) of the limiting reagent to drive the reaction forward.[1] Continue to monitor by TLC until the starting material is consumed.[1] |
| Product is Difficult to Purify | The product has similar polarity to the starting materials or byproducts. | Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization as an alternative purification method. |
| The product is insoluble and precipitates from the reaction mixture. | While this can aid in isolation, ensure the precipitate is washed thoroughly to remove trapped impurities. If solubility is an issue for subsequent steps, consider derivatization strategies that introduce more soluble groups.[4] |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This is a general procedure that can be adapted for various nucleophiles. Optimization of specific parameters may be required for each unique reaction.
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Preparation : In a clean, dry round-bottom flask, dissolve the nucleophile (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).
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Base Addition : Add a non-nucleophilic base (1.2-1.5 equivalents), such as potassium carbonate or DBU, to the solution and stir for 15-30 minutes at room temperature.
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Addition of Coumarin : Add this compound (1.0 equivalent) to the reaction mixture.
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Reaction : Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC.
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Work-up : Once the reaction is complete, cool the mixture to room temperature. If potassium carbonate was used, it can be filtered off. If DBU was used, the reaction can be quenched by adding a dilute acid solution (e.g., 15% citric acid) and then extracted with an organic solvent like chloroform or ethyl acetate.[1]
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Purification : The organic layer is then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization.[1]
Data Presentation
Table 1: Recommended Starting Conditions for Derivatization
| Parameter | Condition | Notes |
| Solvent | Acetonitrile, DMF | Ensure the solvent is anhydrous. DMF can increase reaction rates for less reactive nucleophiles.[1] |
| Base | Potassium Carbonate, DBU | DBU is a stronger, non-nucleophilic base suitable for weaker nucleophiles.[1] |
| Temperature | Room Temperature to 80 °C | Start at room temperature and increase if the reaction is slow.[1] |
| Reaction Time | 1 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Stoichiometry | 1.1 eq Nucleophile, 1.0 eq Coumarin | A slight excess of the nucleophile can help drive the reaction to completion.[1] |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for addressing low or no product yield in derivatization reactions.
References
Technical Support Center: Scaling Up the Synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
Welcome to the technical support center for the synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a safe, efficient, and successful synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method for synthesizing the coumarin core of this molecule is the Pechmann condensation.[1][2] This reaction involves the acid-catalyzed condensation of 2,4-dimethylphenol with ethyl 4-chloroacetoacetate. The selection of an appropriate acid catalyst is crucial for reaction efficiency and yield.
Q2: What are the critical parameters to consider when scaling up the Pechmann condensation for this specific synthesis?
A2: When scaling up, several parameters become critical to control:
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Temperature: The Pechmann condensation is often exothermic. Proper heat management is essential to prevent runaway reactions and the formation of by-products.
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Mixing: Efficient mixing is crucial to ensure uniform reaction temperature and concentration of reactants, which directly impacts yield and purity.
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Reagent Addition: The rate of addition of the acid catalyst and reactants should be carefully controlled to manage the reaction exotherm.
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Work-up and Purification: Isolation and purification of the final product at a larger scale require optimized procedures to handle larger volumes and ensure high purity.
Q3: What are the potential side reactions and by-products I should be aware of during scale-up?
A3: During the Pechmann condensation, several side reactions can occur, leading to impurities. These may include:
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Formation of regioisomers: Depending on the reaction conditions, the cyclization could potentially occur at different positions on the phenol ring, although the substitution pattern of 2,4-dimethylphenol strongly directs the reaction to the desired product.
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Polymerization/tar formation: Harsh acidic conditions and high temperatures can lead to the formation of polymeric materials, which can complicate purification.[3]
-
Hydrolysis of the chloromethyl group: The presence of water can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, especially during work-up.
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Reaction of the chloromethyl group: The reactive chloromethyl group can potentially react with other nucleophiles present in the reaction mixture, although this is less likely under the acidic reaction conditions.
Q4: What are the primary safety concerns when working with the synthesis of this compound on a larger scale?
A4: Key safety considerations include:
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Corrosive and toxic reagents: The use of strong acids as catalysts requires appropriate personal protective equipment (PPE) and handling procedures. Reactants and the final product may also have toxic properties.[4]
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Exothermic reaction: As mentioned, the reaction can be exothermic, necessitating careful temperature control and a well-designed cooling system to prevent thermal runaways.[5]
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Handling of the final product: 4-(chloromethyl) coumarin derivatives can be irritants and sensitizers.[4] Proper containment and handling procedures are necessary.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | - Inefficient catalyst - Suboptimal reaction temperature - Poor mixing - Incomplete reaction | - Screen different acid catalysts (e.g., sulfuric acid, sulfamic acid, solid acid catalysts).[6][7] - Optimize the reaction temperature by running small-scale experiments at different temperatures. - Ensure adequate agitation for the reactor size. - Monitor the reaction progress using techniques like TLC or HPLC and adjust the reaction time accordingly. |
| High Levels of Impurities | - High reaction temperature - Incorrect stoichiometry - Inefficient purification | - Lower the reaction temperature to minimize the formation of thermal degradation products. - Carefully control the molar ratios of the reactants and catalyst. - Develop a robust purification protocol, which may involve recrystallization from a suitable solvent system or column chromatography.[8] |
| Product Crystallization Issues | - Inappropriate solvent for crystallization - Presence of impurities inhibiting crystallization - Rapid cooling | - Screen various solvents or solvent mixtures to find the optimal conditions for crystallization. - Purify the crude product to a higher degree before attempting crystallization. - Control the cooling rate to allow for the formation of well-defined crystals. |
| Runaway Reaction | - Poor heat dissipation - Uncontrolled addition of catalyst or reactants | - Ensure the reactor's cooling system is adequate for the scale of the reaction. - Implement a slow and controlled addition of the acid catalyst and/or one of the reactants. - Conduct a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.[5] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of related coumarin derivatives, which can serve as a starting point for the optimization of the this compound synthesis.
| Phenol | β-Ketoester | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phloroglucinol | Ethyl acetoacetate | Sulfamic acid (10 mol%) | 130 | 40 min | 84 | [7] |
| Phloroglucinol | Ethyl 4-chloroacetoacetate | Sulfamic acid (10 mol%) | 100 | 20 min | 86 | [7] |
| Resorcinol | Ethyl acetoacetate | FeCl₃·6H₂O (10 mol%) | Reflux in toluene | 16 h | High | [9] |
| Various Phenols | Ethyl acetoacetate | InCl₃ (3 mol%) | Room Temperature (Ball Mill) | 10-20 min | 52-92 | [10] |
Experimental Protocols
Gram-Scale Synthesis of this compound (Adapted from similar procedures)
Materials:
-
2,4-Dimethylphenol
-
Ethyl 4-chloroacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water bath
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Charge the flask with 2,4-dimethylphenol.
-
Cool the flask in an ice-water bath.
-
Slowly add concentrated sulfuric acid to the stirred phenol, maintaining the temperature below 10 °C.
-
Once the addition is complete, add ethyl 4-chloroacetoacetate dropwise to the mixture, again keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully pour the reaction mixture into a beaker containing a large volume of ice-water with stirring. A solid precipitate should form.
-
Stir the mixture for about an hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
For purification, recrystallize the crude solid from a suitable solvent such as ethyl acetate.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low product yield in the synthesis.
References
- 1. WO2004002980A2 - Method for synthesizing coumarin and the derivatives thereof - Google Patents [patents.google.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
avoiding polymerization of 4-(chloromethyl)-coumarins
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and storage of 4-(chloromethyl)-coumarins. These compounds are highly reactive and susceptible to polymerization, which can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized 4-(chloromethyl)-coumarin turning into an insoluble solid?
A1: The insoluble solid is likely a polymer formed through the self-alkylation of the 4-(chloromethyl)-coumarin molecules. The chloromethyl group at the 4-position is highly reactive and can participate in Friedel-Crafts alkylation reactions with other coumarin rings, leading to the formation of polymer chains.[1][2][3] This process is often catalyzed by trace amounts of acid or metal impurities.
Q2: What is the underlying mechanism of this polymerization?
A2: The polymerization of 4-(chloromethyl)-coumarin is believed to occur through a Friedel-Crafts self-alkylation mechanism. The chloromethyl group of one molecule acts as an electrophile, which can attack the electron-rich aromatic ring of another coumarin molecule, typically at positions 6 or 8. This reaction forms a methylene bridge between the two coumarin units and releases hydrogen chloride (HCl). The newly formed dimer is still reactive and can be further alkylated, leading to the formation of oligomers and polymers.
Q3: How can I prevent polymerization during the synthesis of 4-(chloromethyl)-coumarins?
A3: Preventing polymerization during synthesis, which is often a Pechmann condensation, requires careful control of reaction conditions. Key strategies include:
-
Temperature Control: Maintain the recommended reaction temperature. High temperatures can accelerate polymerization.
-
High-Purity Reagents: Use high-purity starting materials to avoid acidic or metallic impurities that can catalyze polymerization.[4]
-
Controlled Acid Addition: When using strong acids like sulfuric acid as a catalyst, add it slowly and with cooling to manage the exothermic reaction.
-
Prompt Work-up: Upon completion of the reaction, promptly quench the reaction mixture in an ice-water bath to precipitate the product and dilute the acid catalyst.[4]
Q4: What are the best practices for purifying 4-(chloromethyl)-coumarins to avoid polymerization?
A4: During purification, minimizing heat and exposure to acidic conditions is crucial.
-
Recrystallization: Use a suitable solvent for recrystallization and avoid prolonged heating. Ethyl acetate is a commonly used solvent.[4]
-
Chromatography: If column chromatography is necessary, use a neutral stationary phase like silica gel and elute the product as quickly as possible. The slightly acidic nature of silica gel can sometimes promote degradation or polymerization if the compound is left on the column for an extended period.
Q5: How should I store 4-(chloromethyl)-coumarins to ensure their long-term stability?
A5: Proper storage is critical to prevent degradation and polymerization. In its solid form, 4-(chloromethyl)-7-hydroxycoumarin is reported to be stable for at least two years when stored at +4°C and protected from light and moisture.[5] For enhanced stability, especially for long-term storage, consider the following:
-
Low Temperature: Store the compound at or below 4°C.
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light Protection: Use an amber-colored vial or store in the dark to prevent light-induced degradation.
-
Dry Conditions: Keep the compound in a desiccated environment to prevent hydrolysis of the chloromethyl group.
-
Addition of Inhibitors: For storage in solution or for highly sensitive applications, the addition of a polymerization inhibitor may be beneficial.
Q6: What type of inhibitors can be used to prevent the polymerization of 4-(chloromethyl)-coumarins?
A6: While specific data for 4-(chloromethyl)-coumarins is limited, inhibitors that are effective for other reactive monomers can be considered. These generally fall into two categories:
-
Radical Scavengers: Compounds like hydroquinone or butylated hydroxytoluene (BHT) can inhibit radical-initiated polymerization, although the primary polymerization mechanism is likely ionic.[6][7][8]
-
Acid Scavengers: Non-nucleophilic bases can be added in trace amounts to neutralize any acidic impurities that could catalyze Friedel-Crafts alkylation.
The choice and concentration of the inhibitor should be carefully evaluated for compatibility with downstream applications.
Troubleshooting Guides
Issue 1: Low Yield of 4-(chloromethyl)-coumarin with Polymeric Byproducts
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Monitor and control the internal reaction temperature. Use an ice bath to manage exothermic steps. |
| Acid Catalyst Concentration | Use the minimum effective amount of acid catalyst. Excess acid can promote side reactions. |
| Presence of Impurities | Ensure starting materials are of high purity. Consider recrystallizing phenols before use. |
| Prolonged Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed to avoid byproduct formation. |
Issue 2: Purified 4-(chloromethyl)-coumarin Polymerizes Upon Storage
| Possible Cause | Troubleshooting Step |
| Exposure to Light | Store the compound in an amber vial or in a dark, light-excluded environment. |
| Presence of Moisture | Store in a desiccator or under an inert, dry atmosphere. Ensure solvents used for storage are anhydrous. |
| Storage at Room Temperature | Transfer the compound to a refrigerator or freezer for long-term storage (e.g., at 4°C or -20°C). |
| Trace Acidity | If the compound is stored in solution, consider adding a small amount of a non-nucleophilic base or a radical scavenger as a stabilizer. |
Experimental Protocols
Protocol 1: Synthesis of 4-(chloromethyl)-7-hydroxycoumarin
This protocol is adapted from a patented synthesis method.[4]
Materials:
-
Resorcinol
-
Ethyl 4-chloroacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Ice
Procedure:
-
Under cooling in an ice bath, slowly add resorcinol to concentrated H₂SO₄ with continuous stirring.
-
Once the resorcinol is dissolved, slowly add ethyl 4-chloroacetoacetate to the mixture, maintaining the low temperature.
-
Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Slowly pour the reaction mixture into a ten-fold volume of an ice-water bath with vigorous stirring to precipitate the product.
-
Continue stirring the mixture at room temperature for one hour.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethyl acetate.
-
Dry the purified solid under vacuum.
Protocol 2: Stability Testing of 4-(chloromethyl)-coumarins
This protocol provides a general method for assessing the stability of 4-(chloromethyl)-coumarins under various conditions.
Materials:
-
4-(chloromethyl)-coumarin derivative
-
Solvents (e.g., DMSO, Acetonitrile)
-
Potential stabilizers (e.g., BHT, hydroquinone)
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare stock solutions of the 4-(chloromethyl)-coumarin in the desired solvent.
-
For inhibitor testing, prepare solutions containing the coumarin and the inhibitor at a specific concentration (e.g., 100 ppm).
-
Divide the solutions into aliquots and store them under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), analyze an aliquot from each condition by HPLC.
-
Quantify the peak area of the parent 4-(chloromethyl)-coumarin and any new peaks that appear, which may correspond to degradation products or oligomers.
-
Plot the percentage of the remaining 4-(chloromethyl)-coumarin against time for each condition to determine its stability.
Visualizations
Caption: Proposed mechanism of 4-(chloromethyl)-coumarin polymerization.
Caption: Troubleshooting workflow for polymerization of 4-(chloromethyl)-coumarins.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Alkylation [organic-chemistry.org]
- 3. mt.com [mt.com]
- 4. CN102924417A - 4-(chloromethyl)-7-hydroxy coumarin compound and preparation method thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Radical scavengers | Preventing polymerizationï½FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one?
A1: While specific data for this compound is limited, based on structurally related coumarins, it is recommended to store this compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and degradation.[2][3][4] For long-term stability, refrigeration at +4°C is advisable, which has been shown to preserve a similar compound, 4-(chloromethyl)-7-hydroxycoumarin, for at least two years.[1]
Q2: What are the primary hazards associated with this compound?
A2: Coumarin derivatives with a chloromethyl group should be handled with care. Similar compounds are classified as harmful if swallowed or in contact with skin, and may cause skin and eye irritation or an allergic skin reaction.[2][5] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and to work in a well-ventilated area.[2][3]
Q3: What are the signs of degradation to look out for?
A3: Degradation of chloromethyl coumarins can be indicated by a change in physical appearance, such as discoloration (e.g., from a white or off-white powder to yellow or brown), or a change in texture. In solution, the appearance of precipitates or a change in color may suggest degradation.
Q4: What solvents are compatible with this compound?
A4: Many coumarin derivatives are soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[1] For experimental use, it is best to prepare solutions fresh. If short-term storage of a solution is necessary, it should be kept in a tightly sealed container at a low temperature (e.g., -20°C) and protected from light.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | +4°C (refrigerated) for long-term storage.[1] | To minimize degradation and maintain compound integrity over time. |
| Atmosphere | Dry, inert atmosphere if possible. | To prevent hydrolysis of the chloromethyl group and the lactone ring. |
| Light | Protect from light. Store in an amber vial or a dark location. | Coumarin derivatives can be light-sensitive and may undergo photodegradation.[1] |
| Container | Tightly sealed, airtight container. | To prevent moisture ingress and oxidation.[2][3][4] |
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of the compound, improper storage, or issues with the experimental setup.
-
Possible Cause 1: Compound Degradation. The chloromethyl group is reactive and the coumarin core can be susceptible to hydrolysis.
-
Troubleshooting Step: Prepare a fresh solution of the compound from solid stock. If the issue persists, consider acquiring a new batch of the compound.
-
-
Possible Cause 2: Photodegradation. Exposure to light, especially UV light, can degrade coumarin compounds.[1]
-
Troubleshooting Step: Ensure all experimental steps involving the compound are performed with minimal light exposure. Use amber-colored vials and cover setups with aluminum foil.
-
-
Possible Cause 3: Inappropriate Solvent or pH. The stability of coumarins can be pH-dependent.[1]
-
Troubleshooting Step: Verify the compatibility of your solvent and the pH of your reaction mixture with the coumarin structure. Avoid strongly acidic or basic conditions unless required by the protocol.
-
Issue: The compound does not dissolve as expected.
-
Possible Cause 1: Incorrect Solvent. The compound may have limited solubility in the chosen solvent.
-
Troubleshooting Step: Test solubility in small quantities of alternative recommended solvents like DMSO or DMF.[1] Gentle warming or sonication may aid dissolution.
-
-
Possible Cause 2: Compound has degraded or absorbed moisture.
-
Troubleshooting Step: Ensure the compound has been stored correctly in a desiccated environment. If moisture absorption is suspected, drying the compound under vacuum may be attempted, though this should be done with caution.
-
Experimental Workflow Troubleshooting
Below is a logical workflow to troubleshoot common issues encountered during experiments with this compound.
Caption: Troubleshooting workflow for experiments.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Chloromethyl)-6,8-dimethyl-2H-chromen-2-one and Other Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one with other substituted 4-(chloromethyl)coumarin derivatives in nucleophilic substitution reactions. The reactivity of the 4-(chloromethyl) group is a critical parameter for the synthesis of a diverse range of functionalized coumarins used in drug discovery and as chemical probes. This document presents a comparative analysis based on established principles of chemical kinetics, supported by a detailed experimental protocol for direct comparison.
Introduction to Coumarin Reactivity
Coumarins, or 2H-chromen-2-ones, are a class of bicyclic aromatic compounds featuring a benzene ring fused to an α-pyrone ring. The presence of a chloromethyl group at the 4-position introduces a highly reactive electrophilic center. The reaction of 4-(chloromethyl)coumarins with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[1] The rate of this reaction is influenced by the electronic properties of substituents on the coumarin scaffold.
Electron-donating groups (EDGs) on the benzene ring are expected to increase the electron density of the aromatic system, which can slightly destabilize the transition state of an SN2 reaction by increasing electron-electron repulsion, thus slowing down the reaction. Conversely, electron-withdrawing groups (EWGs) are expected to decrease the electron density, which can stabilize the transition state and accelerate the reaction. The two methyl groups at positions 6 and 8 in this compound are electron-donating, suggesting a potential modulation of reactivity compared to unsubstituted or electron-withdrawn coumarins.
Comparative Reactivity Data
To illustrate the expected differences in reactivity, the following table summarizes plausible kinetic data for the reaction of various 4-(chloromethyl)coumarin derivatives with a model nucleophile, piperidine, under standardized conditions. The pseudo-first-order rate constants (kobs) are hypothetical and based on the established electronic effects of the substituents on the SN2 reaction mechanism.
| Coumarin Derivative | Substituents | Electronic Effect | Expected Relative Reactivity | Plausible kobs (x 10-4 s-1) | Plausible % Yield (after 2h) |
| 4-(Chloromethyl)-7-nitro-2H-chromen-2-one | 7-Nitro | Strong Electron-Withdrawing | Highest | 8.5 | 95 |
| 4-(Chloromethyl)-2H-chromen-2-one | Unsubstituted | Neutral | Moderate | 4.2 | 78 |
| This compound | 6,8-Dimethyl | Electron-Donating | Lower | 2.8 | 65 |
| 4-(Chloromethyl)-7-methoxy-2H-chromen-2-one | 7-Methoxy | Strong Electron-Donating | Lowest | 1.5 | 45 |
Experimental Protocols
A detailed experimental protocol for a comparative study of the reactivity of different 4-(chloromethyl)coumarins is provided below.
Synthesis of Substituted 4-(Chloromethyl)coumarins
Substituted 4-(chloromethyl)coumarins can be synthesized via the Pechmann condensation of a substituted phenol with ethyl 4-chloroacetoacetate in the presence of an acid catalyst, such as sulfuric acid.[1][2]
General Procedure:
-
To a stirred solution of the corresponding phenol (1 eq) in concentrated sulfuric acid, add ethyl 4-chloroacetoacetate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 4-(chloromethyl)coumarin derivative.
Comparative Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the relative reactivity of this compound and other substituted 4-(chloromethyl)coumarins with a model nucleophile (piperidine).
Materials:
-
This compound
-
Other substituted 4-(chloromethyl)coumarins (e.g., 4-(chloromethyl)-7-nitro-2H-chromen-2-one, 4-(chloromethyl)-2H-chromen-2-one, 4-(chloromethyl)-7-methoxy-2H-chromen-2-one)
-
Piperidine
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., naphthalene)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of each 4-(chloromethyl)coumarin derivative in acetonitrile.
-
Prepare a 1 M stock solution of piperidine in acetonitrile.
-
Prepare a 10 mM stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a series of reaction vials, add 1 mL of a specific 4-(chloromethyl)coumarin stock solution and 100 µL of the internal standard stock solution.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) in a thermostatted water bath.
-
To initiate the reaction, add 100 µL of the piperidine stock solution to each vial simultaneously (this will give a final coumarin concentration of ~0.9 mM and piperidine concentration of ~90 mM, ensuring pseudo-first-order conditions).
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from each reaction vial.
-
Immediately quench the reaction by diluting the aliquot into 950 µL of a quenching solution (e.g., 0.1% formic acid in acetonitrile/water 50:50).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A C18 column is typically suitable.
-
Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the starting material, product, and internal standard.
-
Monitor the elution profile using a UV detector at a wavelength where both the reactant and product have significant absorbance (e.g., 320 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the starting coumarin and the internal standard at each time point.
-
Calculate the concentration of the starting coumarin at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of the starting coumarin (ln[Coumarin]) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
Compare the kobs values for each coumarin derivative to determine their relative reactivity.
-
Visualizations
Caption: Experimental workflow for the comparative kinetic analysis of 4-(chloromethyl)coumarin reactivity.
Conclusion
The reactivity of the 4-(chloromethyl) group on the coumarin scaffold is significantly influenced by the electronic nature of the substituents on the benzene ring. Based on established chemical principles, it is anticipated that the electron-donating dimethyl groups in this compound will result in a slightly lower reactivity in SN2 reactions compared to the unsubstituted analog and significantly lower reactivity compared to coumarins bearing electron-withdrawing groups. The provided experimental protocol offers a robust method for quantifying these differences, enabling researchers to make informed decisions in the design and synthesis of novel coumarin derivatives for various applications in drug development and chemical biology.
References
A Comparative Guide to Fluorescent Labels: 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one in Focus
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of biological research and drug development, the selection of an appropriate fluorescent label is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of the coumarin-based fluorescent label, 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one, with other widely used fluorescent dyes. By presenting key performance metrics, detailed experimental protocols, and visual representations of relevant processes, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Overview of this compound
This compound belongs to the coumarin family of fluorescent dyes. Coumarins are known for their relatively small size, which can minimize potential steric hindrance and perturbation of the labeled biomolecule's function. The key reactive feature of this molecule is the chloromethyl group at the 4-position, which acts as an electrophile, enabling covalent attachment to nucleophilic residues on proteins, primarily the thiol group of cysteine. This reactivity makes it a valuable tool for irreversibly labeling proteins for visualization and interaction studies. Coumarin derivatives are generally recognized for their good photostability.
Quantitative Comparison of Fluorescent Labels
The selection of a fluorescent label is often guided by its photophysical properties. The following table summarizes key quantitative data for this compound and other popular fluorescent labels. Data for the specific 6,8-dimethyl substituted chloromethyl coumarin is limited in the literature; therefore, data for the closely related 4,6-dimethyl-2H-chromen-2-one and general coumarin properties are provided as a reference.
| Fluorescent Label | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| This compound | ~350-400 | ~450-500 | Not Reported | Not Reported | Not Reported |
| 4,6-dimethyl-2H-chromen-2-one (related compound) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Fluorescein Isothiocyanate (FITC) | 495 | 525 | 75,000[1] | 0.92[1] | 5.0[2] |
| Alexa Fluor™ 488 | 496 | 519 | 71,000 - 73,000[3][4][5] | 0.92[5][6] | 4.1[6] |
| Cyanine3 (Cy3) | 550 | 570 | 150,000 | 0.04 - 0.15[7] | < 1.0[8] |
| Cyanine5 (Cy5) | 650 | 670 | 250,000 | 0.20 - 0.30[7] | < 1.0[8] |
Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent polarity and pH. The values presented are generally measured in aqueous buffer solutions.
Performance Comparison
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.[9] Alexa Fluor™ 488 and FITC are known for their high brightness in the green spectrum.[1][5] While specific data for this compound is unavailable, coumarin dyes, in general, may not be as bright as some other classes of dyes.[8]
Photostability: Photostability, the resistance to light-induced degradation, is crucial for applications requiring prolonged or intense illumination. Coumarin dyes are generally considered to have good photostability.[10] Alexa Fluor™ dyes are renowned for their exceptional photostability, often outperforming FITC and cyanine dyes.[11][12] FITC is known to be susceptible to photobleaching. The photostability of cyanine dyes can be variable, with some derivatives showing improved stability.
pH Sensitivity: The fluorescence of many dyes is sensitive to pH. Alexa Fluor™ dyes are notably stable over a wide pH range (typically 4-10), a significant advantage over FITC, whose fluorescence is quenched at acidic pH.[11] The pH sensitivity of this compound is not widely reported but can be a factor to consider for coumarin-based dyes.
Reactivity and Specificity: this compound's chloromethyl group provides reactivity towards nucleophiles, with a preference for the thiol group of cysteine residues. This allows for site-specific labeling if cysteine residues are strategically located. Other common labeling chemistries include the reaction of isothiocyanates (like FITC) and succinimidyl esters (used for many Alexa Fluor™ and Cyanine dyes) with primary amines (lysine residues and the N-terminus). Thiol-reactive chemistry with maleimides is another widely used strategy.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general procedure for the covalent labeling of cysteine residues in a purified protein. Optimization may be required for specific proteins.
Materials:
-
Purified protein containing at least one cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5). The buffer should be free of nucleophilic additives like DTT or β-mercaptoethanol.
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.
-
-
Purification of Labeled Protein:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
The first colored band to elute from the column corresponds to the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, representing the average number of dye molecules per protein molecule, can be estimated using spectrophotometry.
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the coumarin dye (approximately 350-400 nm).
-
The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The DOL is then the molar ratio of the dye to the protein.
-
Visualizing the Experimental Workflow
References
- 1. rndsystems.com [rndsystems.com]
- 2. stressmarq.com [stressmarq.com]
- 3. Extinction Coefficient [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 4. Fluorophores [microscopy.unc.edu]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes [biosyn.com]
- 12. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
A Comparative Guide to the Structure-Activity Relationship of 4-(Chloromethyl)-6,8-dimethyl-2H-chromen-2-one Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one analogs, focusing on their potential as anticancer agents. The coumarin scaffold is a promising framework in medicinal chemistry, and understanding how structural modifications influence biological activity is crucial for the development of more potent and selective therapeutic agents. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support further research and development in this area.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin ring. While a comprehensive SAR study on a complete matrix of this compound analogs is not available in a single source, by compiling data from various studies on related coumarin derivatives, we can infer the impact of specific structural modifications. The following table summarizes the cytotoxic activity (IC50 values) of various coumarin analogs against different cancer cell lines, providing insights into the roles of substitutions at the C4, C6, and C8 positions.
| Compound ID | 4-Position Substituent | 6-Position Substituent | 8-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -CH2Cl | -CH3 | -CH3 | MCF-7 (Breast) | Data not available | - |
| 2 | -CH3 | -H | -H | K562 (Leukemia) | >100 | [1] |
| 3 | -CH3 | -H | -OH | K562 (Leukemia) | >100 | [1] |
| 4 | -CH2Br | -Br | -OH (at C7) | K562 (Leukemia) | 45.8 | [2] |
| 5 | -CH2Br | -Br | -OH (at C7) | LS180 (Colon) | 32.7 | [2] |
| 6 | -CH2Br | -Br | -OH (at C7) | MCF-7 (Breast) | 38.4 | [2] |
| 7 | -CH3 | -H | 7,8-di-OH | K562 (Leukemia) | >100 | [2] |
| 8 | -CH3 (with C3 n-decyl) | -H | 7,8-di-OH | K562 (Leukemia) | 42.4 | [2] |
| 9 | -CH3 (with C3 n-decyl) | -H | 7,8-di-OH | LS180 (Colon) | 25.2 | [2] |
| 10 | -CH3 (with C3 n-decyl) | -H | 7,8-di-OH | MCF-7 (Breast) | 25.1 | [2] |
| 11 | 4-hydroxy-5,7-dimethoxy | - | - | MCF-7 (Breast) | 0.2-2 | [3] |
| 12 | 4-hydroxy-5,7-dimethoxy | - | - | HL-60 (Leukemia) | 0.2-2 | [3] |
| 13 | 4-hydroxy-5,7-dimethoxy | - | - | U937 (Lymphoma) | 0.2-2 | [3] |
Note: The table includes data from various 4-methyl and 4-halomethyl coumarin derivatives to infer the SAR. A direct comparison is challenging due to the different cell lines and experimental conditions used across studies.
Key SAR Insights:
-
Substitution at C4: The presence of a halogenated methyl group at the C4 position, such as in 4-(bromomethyl) derivatives, appears to be important for cytotoxic activity.[2] The 4-chloromethyl group in the parent compound of interest is also a reactive moiety that can contribute to biological activity.
-
Substitution at C6 and C8: Electron-donating groups like methyl at positions C6 and C8 are expected to influence the electronic properties of the coumarin ring system, which can, in turn, affect interactions with biological targets. Dihydroxy substitutions, particularly at adjacent positions like C7 and C8, have shown significant anticancer activity, especially when combined with lipophilic groups at C3.[2]
-
Other Substitutions: The introduction of bulky and lipophilic groups at the C3 position, in conjunction with hydroxyl groups on the benzene ring, has been shown to enhance cytotoxic effects.[2]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are protocols for key experiments typically employed in the evaluation of these coumarin analogs.
Synthesis of this compound
The synthesis of the parent compound and its analogs can be achieved through a multi-step process, often starting with a Pechmann condensation.
Step 1: Pechmann Condensation to form 4-methyl-6,8-dimethyl-2H-chromen-2-one
-
To a mixture of 2,4-dimethylphenol (1 equivalent) and ethyl acetoacetate (1 equivalent), slowly add concentrated sulfuric acid (catalytic amount) with constant stirring and cooling in an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-methyl-6,8-dimethyl-2H-chromen-2-one.
Step 2: Chlorination of the 4-methyl group
-
Dissolve the 4-methyl-6,8-dimethyl-2H-chromen-2-one (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform.
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a radical initiator like benzoyl peroxide (catalytic amount).
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter off the succinimide.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for PI3K/Akt/mTOR Pathway
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.
-
Cell Lysis: Treat cancer cells with the coumarin analogs at their respective IC50 concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. Many coumarin derivatives have been shown to exert their anticancer effects by modulating this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by coumarin analogs.
The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of these coumarin derivatives.
Caption: General experimental workflow for the development of coumarin-based anticancer agents.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. Further systematic synthesis and biological evaluation of a focused library of these compounds are necessary to delineate a more precise SAR and to identify lead candidates for further preclinical and clinical development.
References
A Comparative Spectroscopic Analysis of Coumarin Isomers
This guide provides a detailed comparison of the spectroscopic properties of various coumarin isomers, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key experimental data and methodologies, this document aims to facilitate the identification and characterization of coumarin derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for different coumarin isomers, including Ultraviolet-Visible (UV-Vis) absorption, fluorescence emission, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Table 1: UV-Vis Absorption and Fluorescence Emission Data for Hydroxycoumarin Isomers
| Isomer | Solvent | λmax (Absorption) (nm) | λmax (Emission) (nm) | Quantum Yield (Φ) |
| 6-Hydroxycoumarin (Umbelliferone) | Ethanol | ~320 | - | - |
| 7-Hydroxycoumarin | Ethanol | ~325 | ~455 | High |
| 7-Hydroxy-4-methylcoumarin | Ethanol | 321[1] | ~450 | High[2] |
| 4-Hydroxycoumarin derivatives | Ethanol | - | 420-460[2] | High[2] |
| 7-Hydroxycoumarin-3-carboxylic acid | - | 352[3] | 407[3] | - |
| Coumarin | - | 310[4] | 390[4] | - |
Note: Spectroscopic properties of coumarins are highly sensitive to the solvent environment and pH.[5][6]
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Select Coumarin Isomers in DMSO-d₆
| Proton | 6-Hydroxy-7-methoxy-4-methylcoumarin[7] | 6-Hydroxy-7-methoxycoumarin[7] |
| H-3 | - | - |
| H-4 | - | - |
| H-5 | - | - |
| H-6 | - | 6.25 (s) |
| H-8 | - | 6.80 (s) |
| OCH₃ | - | - |
| CH₃ | - | - |
Note: The chemical shifts can vary slightly depending on the specific experimental conditions.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Select Coumarin Isomers in DMSO-d₆
| Carbon | 6-Hydroxy-7-methoxy-4-methylcoumarin[7] | 6-Hydroxy-7-methoxycoumarin[7] |
| C-2 | - | - |
| C-3 | - | 162.5 |
| C-4 | - | - |
| C-4a | - | - |
| C-5 | - | - |
| C-6 | - | 143.7 |
| C-7 | - | - |
| C-8 | - | - |
| C-8a | - | - |
| OCH₃ | - | - |
| CH₃ | - | - |
Note: The assignments are based on the provided literature. For complex structures, 2D NMR techniques are often necessary for unambiguous assignments.[8]
Table 4: Mass Spectrometry Fragmentation Data for Coumarin
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| Coumarin | EI | 146 | 118, 90, 89 | Loss of CO, followed by another CO and H•[9] |
| 4-Hydroxycoumarin | EI | 162 | 134, 106, 78 | Similar to coumarin with initial loss of CO |
| 7-Methoxycoumarin | EI | 176 | 148, 133, 105 | Loss of CO and CH₃• |
Note: High-resolution mass spectrometry can be used to distinguish between fragments with the same nominal mass, such as CO and N₂.[9][10]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
2.1 UV-Vis Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorbance (λmax) of coumarin isomers.
-
Materials:
-
Coumarin isomer sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the coumarin isomer in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a working solution with a concentration in the range of 1-10 µg/mL.[1]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank for background correction.
-
Sample Measurement: Rinse the sample cuvette with the working solution before filling it.
-
Spectral Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan the absorbance of the sample across a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
-
2.2 Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission maxima and the relative fluorescence intensity of coumarin isomers.
-
Materials:
-
Coumarin isomer sample
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the coumarin isomer (typically in the micromolar range) in the chosen solvent.
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator over a range of wavelengths (e.g., 250-400 nm) to determine the optimal excitation wavelength.
-
Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator over a range of wavelengths (e.g., 350-600 nm) to record the fluorescence emission spectrum.
-
Data Analysis: Identify the excitation and emission maxima from the respective spectra. The integrated area under the emission curve is proportional to the fluorescence quantum yield.
-
2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of coumarin isomers by analyzing the chemical environment of ¹H and ¹³C nuclei.
-
Materials:
-
Coumarin isomer sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Sample Preparation: Dissolve the coumarin isomer in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.[11]
-
Instrument Setup: Place the NMR tube in the spectrometer probe. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[8]
-
Data Analysis: Process the acquired spectra (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).
-
2.4 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of coumarin isomers for structural confirmation.
-
Materials:
-
Coumarin isomer sample
-
Solvent for sample introduction (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the coumarin isomer in a volatile solvent.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.
-
Mass Spectrum Acquisition: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., loss of CO) and fragment ions, which provide structural information.[12][13]
-
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of coumarin isomers.
Caption: Workflow for the spectroscopic analysis of coumarin isomers.
References
- 1. iajpr.com [iajpr.com]
- 2. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 3. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 4. Spectrofluorimetric determination of coumarin in commercial tablets [pubmed.ncbi.nlm.nih.gov]
- 5. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ajmrhs.org [ajmrhs.org]
- 9. benthamopen.com [benthamopen.com]
- 10. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Purity Validation of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one by High-Performance Liquid Chromatography
This guide provides a comprehensive overview of the use of High-Performance Liquid Chromatography (HPLC) for determining the purity of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one, a key intermediate in the synthesis of various bioactive molecules. The performance of the HPLC method is compared with other analytical techniques, supported by established experimental protocols for coumarin derivatives.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This compound, a member of the coumarin family, requires accurate purity assessment to ensure the quality and safety of downstream products. Reversed-phase HPLC (RP-HPLC) is a widely adopted and robust method for the analysis of coumarin derivatives due to its high resolution, sensitivity, and reproducibility.[1][2]
HPLC Method for Purity Determination
A validated HPLC method is essential for the quantitative analysis of this compound and the detection of any related impurities.
Experimental Protocol: Reversed-Phase HPLC
A typical RP-HPLC method for the purity analysis of coumarin derivatives involves the following:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of coumarin derivatives.[2]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of the main compound from its impurities. A common mobile phase consists of a mixture of an aqueous component (A) and an organic solvent (B).[3][4]
-
Mobile Phase A: 0.1% Acetic Acid or Trifluoroacetic Acid (TFA) in ultrapure water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A linear gradient from a lower to a higher concentration of the organic solvent. For example, starting with 30% B and increasing to 90% B over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., determined by a UV scan). For many coumarins, this is in the range of 250-320 nm.[5]
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase or a compatible organic solvent like acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Validation
Caption: Experimental workflow for the purity validation of this compound by HPLC.
Comparison of Analytical Methods
While HPLC is the preferred method for purity determination, other techniques can also be employed, each with its own advantages and limitations.
| Parameter | HPLC | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Principle | Liquid-solid partitioning | Solid-liquid partitioning | Gas-solid/liquid partitioning |
| Resolution | High to Very High | Low to Moderate | Very High |
| Quantification | Excellent | Semi-quantitative to Quantitative | Excellent |
| Sensitivity | High (ng to pg range)[6] | Moderate (µg to ng range) | Very High (pg to fg range) |
| Throughput | Moderate | High | Moderate |
| Instrumentation Cost | High | Low | High |
| Typical Application | Purity testing, impurity profiling, quantitative analysis[5] | Rapid purity checks, reaction monitoring[7][8] | Analysis of volatile and thermally stable compounds[9] |
| Limitations | Requires soluble and non-volatile compounds | Lower resolution and sensitivity compared to HPLC | Requires volatile and thermally stable analytes |
Table 1: Comparison of HPLC with other analytical techniques for purity determination.
Performance Data
The following table summarizes expected performance characteristics for a validated HPLC method for this compound, based on typical data for coumarin derivatives.
| Performance Parameter | Expected Value/Result |
| Purity | >95% (as a typical specification for a chemical intermediate)[10] |
| Retention Time (tR) | Dependent on specific method conditions, but should be reproducible |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ng/mL range[6] |
| Limit of Quantification (LOQ) | ng/mL range[6] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Table 2: Expected performance data for a validated HPLC method.
Decision Tree for Method Selection
Caption: A decision tree for selecting an appropriate analytical method for purity assessment.
Conclusion
HPLC, particularly RP-HPLC with UV detection, stands out as the most suitable method for the accurate and reliable purity validation of this compound. Its high resolving power, sensitivity, and quantitative accuracy make it superior to other techniques like TLC for final product release and quality control. While GC can offer high resolution, its applicability is limited by the volatility and thermal stability of the analyte. The detailed HPLC protocol and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate a robust purity testing method for this important coumarin derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dl.astm.org [dl.astm.org]
- 4. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 163684-50-2 Cas No. | 4-(Chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one | Apollo [store.apolloscientific.co.uk]
Comparative Cytotoxicity of Substituted Coumarin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted coumarin derivatives against several cancer cell lines. The information presented is compiled from recent scientific literature and includes supporting experimental data and detailed protocols.
Coumarins, a class of benzopyrone compounds, are widely distributed in nature and have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1] Synthetic modification of the coumarin scaffold has led to the development of numerous derivatives with enhanced cytotoxic effects. This guide summarizes the in vitro cytotoxicity of these compounds, focusing on their half-maximal inhibitory concentration (IC50) values, and outlines the experimental methods used for their evaluation.
Data Presentation: Cytotoxicity of Coumarin Derivatives
The cytotoxic efficacy of a compound is typically quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various substituted coumarin derivatives against a panel of human cancer cell lines, providing a basis for comparative analysis.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 (7-hydroxy-3,6,8-tribromo-4-methylcoumarin) | HL-60 (Leukemia) | 8.09 | [2] |
| MCF-7 (Breast Cancer) | 3.26 | [2] | |
| A549 (Lung Cancer) | 9.34 | [2] | |
| Compound 8b | HepG2 (Liver Cancer) | 13.14 | [2] |
| MCF-7 (Breast Cancer) | 7.35 | [2] | |
| A549 (Lung Cancer) | 4.63 | [2] | |
| Compound 2d | MCF-7 (Breast Cancer) | 2.54 | [3] |
| Compound 2b | HeLa (Cervical Cancer) | 5.23 | [3] |
| Compound 2a | HepG2 (Liver Cancer) | 8.57 | [3] |
| Coumarin-palladium(II) complex C1 | HeLa (Cervical Cancer) | Similar to Cisplatin | [4] |
| FemX (Melanoma) | Similar to Cisplatin | [4] | |
| A549 (Lung Cancer) | Similar to Cisplatin | [4] | |
| Coumarin-palladium(II) complex C2 | HeLa (Cervical Cancer) | Similar to Cisplatin | [4] |
| FemX (Melanoma) | Similar to Cisplatin | [4] | |
| A549 (Lung Cancer) | Similar to Cisplatin | [4] | |
| Compound 5d | A549 (Lung Cancer) | 0.70 | [5] |
| Compound 6e | KB (Nasopharyngeal Cancer) | 0.39 | [5] |
| Compounds Ic, Id, IIc, and IId | SK-LU-1, SPC-A-1, 95D (Lung Cancer) | 20-25 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxic effects of coumarin derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA of the cells is stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Procedure:
-
Cell Culture and Treatment: Culture the desired cancer cell line and treat with the coumarin derivative for a specified time.[8]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[8]
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[8]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to degrade RNA and ensure that PI staining is specific to DNA.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is used to generate a histogram that shows the distribution of cells in the different phases of the cell cycle.[8]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the signaling pathways implicated in coumarin-induced cell death.
Caption: Workflow for assessing the cytotoxicity of substituted coumarin derivatives.
References
- 1. Down-regulation of the PI3K/Akt signaling pathway and induction of apoptosis in CA46 Burkitt lymphoma cells by baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
Assessing the Specificity of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one is a coumarin derivative with potential applications in biochemistry and cell biology as a fluorescent labeling agent or a covalent probe. The presence of a reactive chloromethyl group at the 4-position suggests its utility in forming covalent bonds with various nucleophiles. This guide provides a comparative analysis of the predicted reaction specificity of this compound, based on the known reactivity of analogous 4-(chloromethyl)coumarins. We will delve into its reactivity with different nucleophiles, compare it with alternative reagents, and provide detailed experimental protocols to assess its specificity.
Predicted Reactivity and Specificity
The reactivity of this compound is primarily dictated by the electrophilic nature of the chloromethyl group. The reaction with nucleophiles is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The carbon atom of the chloromethyl group is the electrophilic center, and the chloride ion serves as a good leaving group.[1]
The specificity of the reaction is influenced by the nucleophilicity of the target functional group. Generally, "soft" nucleophiles are more reactive towards the chloromethyl group. The predicted order of reactivity for common biological nucleophiles is:
Thiols (e.g., Cysteine) > Amines (e.g., Lysine) > Phenols (e.g., Tyrosine) / Carboxylates (e.g., Aspartate, Glutamate) [1]
This inherent preference for thiols makes 4-(chloromethyl)coumarins, and by extension this compound, useful reagents for targeting cysteine residues in proteins.
Comparative Data on Nucleophile Reactivity
The following table summarizes the expected reactivity of this compound with various nucleophilic functional groups found in biomolecules.
| Nucleophilic Group | Amino Acid Example | Predicted Reactivity | Reaction Conditions | Potential for Side Reactions |
| Thiol | Cysteine | High | Mild (pH 7-8.5) | Low, highly selective for thiols |
| Amine (primary) | Lysine | Moderate | Mild to slightly basic (pH 8-9) | Can occur, especially at higher pH |
| Phenol | Tyrosine | Low | Basic conditions (pH > 9) | Generally requires harsher conditions |
| Carboxylate | Aspartate, Glutamate | Very Low | Requires activation | Unlikely under physiological conditions |
| Imidazole | Histidine | Moderate | pH-dependent | Possible, but generally less reactive than thiols |
Comparison with Alternative Fluorescent Probes
The choice of a fluorescent probe depends on the target functional group and the desired specificity. Here’s a comparison of this compound with other common coumarin-based labeling reagents.
| Reagent Class | Reactive Group | Primary Target | Key Advantages | Key Disadvantages |
| 4-(Chloromethyl)coumarins | Chloromethyl | Thiols (Cysteine) | High thiol specificity | Lower reactivity than maleimides |
| Maleimide-coumarins | Maleimide | Thiols (Cysteine) | Very high thiol specificity and reactivity | Potential for hydrolysis of the maleimide ring |
| NHS-ester-coumarins | N-Hydroxysuccinimide ester | Primary Amines (Lysine) | High reactivity towards primary amines[2] | Can cross-react with other nucleophiles |
| Diazomethyl-coumarins | Diazomethyl | Carboxylic Acids | Unique specificity for carboxylic acids[2][3] | Limited commercial availability and data[2] |
Experimental Protocols
Protocol 1: Assessing Specificity by Competitive Labeling
This protocol helps determine the selectivity of this compound for a target protein in a complex mixture, such as a cell lysate.
Materials:
-
This compound
-
Cell lysate or protein mixture
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Prepare Lysate: Lyse cells in a suitable buffer and determine the protein concentration.
-
Labeling Reaction: Incubate the cell lysate (e.g., 1 mg/mL protein) with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour at room temperature.
-
Competitive Labeling (Control): In a separate set of tubes, pre-incubate the lysate with a 100-fold excess of a non-fluorescent competitor (e.g., N-ethylmaleimide for thiol competition) for 30 minutes before adding the fluorescent probe.
-
Quench Reaction: Stop the labeling reaction by adding a 2-fold excess of a quenching agent like dithiothreitol (DTT).
-
SDS-PAGE Analysis: Separate the labeled proteins by SDS-PAGE.
-
Fluorescence Imaging: Visualize the fluorescently labeled proteins using a gel scanner at the appropriate excitation and emission wavelengths for the coumarin fluorophore.
-
Analysis: Compare the fluorescent signal in the presence and absence of the competitor. A significant reduction in signal in the competitor-treated sample indicates specific labeling of the target functional group.
Protocol 2: Cross-Validation by Western Blotting
This protocol confirms the identity of the labeled protein.[4]
Materials:
-
Labeled protein sample from Protocol 1
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
-
Chemiluminescence detection system
Procedure:
-
Run Parallel Gels: Run two identical SDS-PAGE gels with the labeled samples.
-
Fluorescence Scan: Scan one gel for fluorescence as described above.
-
Western Blot: Transfer the proteins from the second gel to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Develop Blot: Detect the protein of interest using a chemiluminescent substrate.
-
Overlay Images: Compare the fluorescent gel image with the western blot. Co-localization of the fluorescent signal and the antibody-detected band confirms the specific labeling of the target protein.
Visualizations
Caption: SN2 reaction mechanism of 4-(chloromethyl)coumarin with a thiol nucleophile.
Caption: Experimental workflow for assessing the specificity of protein labeling.
References
Mechanistic Insights into the Reactions of 4-(Chloromethyl)-6,8-dimethyl-2H-chromen-2-one: A Comparative Guide
This guide provides a comprehensive analysis of the reaction mechanisms of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one, offering a comparative perspective with alternative compounds. The content is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed protocols.
The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[1] The functionalization of the coumarin core is a key strategy in the development of novel therapeutic agents. The 4-(chloromethyl) group serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions.
Core Reaction Mechanism: A Predominantly S_N2 Pathway
The reaction of this compound with nucleophiles primarily proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.[2] The electrophilic carbon of the chloromethyl group is a primary, benzylic-like carbon, which is sterically accessible for backside attack by a nucleophile.[2] This concerted mechanism involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond.
Several factors favor the S_N2 pathway over a unimolecular (S_N1) mechanism:
-
Primary Substrate: The primary nature of the carbon atom bearing the chlorine disfavors the formation of a stable carbocation, a prerequisite for an S_N1 reaction.[2]
-
Benzylic-like System: While a benzylic carbocation would be resonance-stabilized, the presence of good nucleophiles typically drives the reaction towards the S_N2 pathway.[2]
-
Nucleophile Strength: The use of strong to moderate nucleophiles, which is common for the derivatization of this coumarin scaffold, promotes the bimolecular mechanism.[2]
Comparative Reactivity
The reactivity of this compound in nucleophilic substitution reactions can be compared with several alternatives.
Comparison with Other Halomethyl Analogs
A key point of comparison is with the corresponding 4-(bromomethyl) and 4-(iodomethyl) analogs. The nature of the leaving group significantly impacts the reaction rate. The reactivity follows the order: I > Br > Cl > F. This is because the carbon-halogen bond strength decreases down the group, making the iodide ion the best leaving group.[3] Consequently, the 4-(bromomethyl) analog is significantly more reactive than the 4-(chloromethyl) derivative.[3]
Table 1: Comparison of 4-(Halomethyl)-6,8-dimethyl-2H-chromen-2-one Reactivity
| Property | 4-(Chloromethyl) | 4-(Bromomethyl) (Predicted) | 4-(Iodomethyl) (Predicted) |
| Reactivity | Good | Higher | Highest |
| Leaving Group Ability | Moderate | Good | Excellent |
| C-X Bond Strength | Strongest | Intermediate | Weakest |
| Synthetic Accessibility | Generally straightforward | Often requires brominating agents | May require iodide exchange |
Influence of Substituents on the Coumarin Ring
The electronic nature of the substituents on the coumarin ring can influence the reactivity of the 4-(chloromethyl) group. Electron-donating groups, such as the methyl groups at positions 6 and 8 in the title compound, can slightly decrease the electrophilicity of the benzylic carbon through resonance and inductive effects. Conversely, electron-withdrawing groups would be expected to increase the reactivity.
Influence of Reaction Parameters
The outcome and efficiency of the nucleophilic substitution on this compound are influenced by several key parameters.
Nature of the Nucleophile
The rate of the S_N2 reaction is highly dependent on the strength of the nucleophile. Stronger nucleophiles will react more rapidly. A general order of reactivity for common nucleophiles is:
Thiols > Amines > Phenols/Carboxylates[2]
Table 2: Reactivity of Various Nucleophiles with 4-(Chloromethyl)coumarins
| Nucleophile Type | Example | Relative Reactivity | Typical Product |
| Thiol | Ethanethiol | High | Thioether |
| Amine | Piperidine | Moderate-High | Amine |
| Phenol | Phenol | Moderate | Ether |
| Carboxylate | Sodium Acetate | Low-Moderate | Ester |
Solvent Effects
Polar aprotic solvents are generally preferred for S_N2 reactions as they can solvate the counterion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.[2] Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.
Experimental Protocols
General Procedure for Nucleophilic Substitution
A general protocol for the reaction of this compound with a nucleophile is as follows:
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, or phenol)
-
Polar aprotic solvent (e.g., DMF)
-
Non-nucleophilic base (if required, e.g., triethylamine)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent.
-
Add the nucleophile (1.1-1.5 equivalents) to the solution.
-
If the nucleophile is used as a salt, add a non-nucleophilic base (1.5-2.0 equivalents).[2]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound via Pechmann Condensation
The synthesis of the starting material can be achieved through a Pechmann condensation.
Materials:
-
2,4-Dimethylphenol
-
Ethyl 4-chloroacetoacetate
-
Concentrated Sulfuric Acid
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2,4-dimethylphenol to the cooled acid with stirring.
-
Add ethyl 4-chloroacetoacetate dropwise to the mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.[2][4]
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized S_N2 reaction mechanism.
Caption: General experimental workflow for nucleophilic substitution.
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102924417A - 4-(chloromethyl)-7-hydroxy coumarin compound and preparation method thereof - Google Patents [patents.google.com]
A Comparative Analysis of the Quantum Yield of Coumarin-Based Fluorophores
In the fields of drug development and life sciences research, the careful selection of fluorescent probes is critical for the sensitivity and accuracy of experimental results. Coumarin derivatives are a widely utilized class of fluorophores, valued for their strong photophysical properties. A key metric for a fluorophore's performance is its fluorescence quantum yield (Φf), which measures the efficiency of the conversion of absorbed light into emitted light.[1] This guide offers a detailed comparison of the fluorescence quantum yields of several common coumarin-based fluorophores, supported by a standardized experimental protocol to aid researchers in making data-driven decisions.
Quantitative Comparison of Coumarin Quantum Yields
The fluorescence quantum yield represents the ratio of photons emitted to photons absorbed, with a higher value indicating a brighter, more efficient fluorophore.[2][3] The quantum yield of these dyes can be highly dependent on the solvent environment.[2] The following table summarizes the quantum yields of various coumarin derivatives in different solvents to provide a clear basis for comparison.
| Coumarin Derivative | Solvent | Quantum Yield (Φf) |
| Coumarin 1 | Ethanol | 0.73[2][4] |
| Coumarin 102 | Ethanol | 0.76[2] |
| Coumarin 153 | Ethanol | 0.53[2] |
| Coumarin 30 | Acetonitrile | 0.67[2] |
| Coumarin 30 | Ethanol (95%) | 0.35[2] |
| Coumarin 314 | Ethanol | 0.68[2] |
| Coumarin 343 | Varies | 0.63[2] |
| 7-Hydroxy-4-methylcoumarin | Methanol | 0.266[5] |
| 6-Hydroxy-7-amino-4-methylcoumarin | Methanol | 0.81[6][7] |
| Coumarin Derivative (4e) | DMSO | 0.83[8][9] |
Experimental Protocol: Relative Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield is the comparative method.[2][10] This technique involves comparing the fluorescence intensity of a test sample to a reference standard with a known, well-documented quantum yield under identical experimental conditions.[3][10]
1. Materials and Instrumentation:
-
Spectrofluorometer: An instrument capable of recording corrected fluorescence emission spectra.[11]
-
UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.[3]
-
Cuvettes: 1 cm (10 mm) path length quartz cuvettes are required for both absorbance and fluorescence measurements.[10][11]
-
Solvents: Use spectroscopic grade solvents to minimize background fluorescence and impurities.[3]
-
Reference Standard: A well-characterized fluorescent compound with a known and stable quantum yield. The standard's absorption range should overlap with that of the test sample.[11] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common choice.[3]
-
Test Sample: The coumarin derivative to be analyzed.
2. Procedure:
-
Solution Preparation: Prepare stock solutions of the reference standard and the test sample in the same solvent. From these stocks, create a series of dilutions for both the standard and the sample. The absorbances of these solutions should be kept low (ideally between 0.02 and 0.1) at the excitation wavelength to prevent inner-filter effects.[3]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength must be identical for both the standard and the sample solutions. Ensure experimental conditions (e.g., excitation and emission slit widths) are kept constant across all measurements.[3]
3. Data Analysis and Calculation:
-
Integrate Fluorescence Intensity: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Data: For both the test sample and the reference standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).
-
Determine Gradients: Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).[11]
-
Calculate Quantum Yield: The quantum yield of the test sample (Φₓ) is calculated using the following equation:[2][10]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
Visualizing the Workflow
The logical flow of the experimental procedure for determining the relative fluorescence quantum yield is illustrated below.
Caption: Workflow for relative fluorescence quantum yield determination.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. omlc.org [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one: A Guide for Laboratory Professionals
For Immediate Reference: Researchers and laboratory personnel must handle 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one as a hazardous chemical waste. Due to its chlorinated organic nature and potential for skin, eye, and respiratory irritation, strict adherence to the disposal procedures outlined below is essential to ensure personal safety and environmental compliance. This guide provides a comprehensive operational and disposal plan.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following precautions, based on similar chemical structures, must be observed.
Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is critical. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
In case of a spill: Avoid generating dust. Vacuum, sweep up, or absorb with inert material and place it into a suitable, labeled disposal container. Do not let the product enter drains, other waterways, or soil.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a controlled process to mitigate risks. As a chlorinated organic compound, it requires segregation and disposal by a licensed professional waste management service.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Identify all waste streams containing this compound. This includes unused product, reaction residues, contaminated labware (e.g., pipette tips, weighing boats), and contaminated cleaning materials.
-
Container Selection: Choose a chemically resistant, leak-proof container with a secure lid. The container must be appropriate for storing hazardous organic waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., irritant).
-
Segregation: Collect all waste containing this compound in the designated "Halogenated Organic Waste" container. Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
-
Collection: Place the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area, away from sources of ignition and incompatible materials.[1]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal. The standard procedure for chlorinated organic compounds is high-temperature incineration in an approved facility.[2]
Quantitative Data Summary
| Parameter | Value |
| CAS Number | 156419-57-7[2] |
| Molecular Formula | C12H11O2Cl[2] |
| Molecular Weight | 222.66 g/mol [2] |
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one
This guide provides crucial safety and logistical information for the handling and disposal of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of all personnel.
Emergency Contact Information:
-
Poison Control: [Insert Local Poison Control Number]
-
Emergency Services: [Insert Local Emergency Number, e.g., 911 or 112]
-
Environmental Health & Safety (EHS) Office: [Insert Institutional EHS Contact Information]
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough hazard assessment is required before commencing any work.[2] The minimum required PPE for handling this compound includes:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1][3][4][5] | To protect against splashes and potential explosions. Safety glasses alone are insufficient.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, long pants, and closed-toe shoes.[1][2][3][4] | To prevent skin contact with the hazardous chemical. Double gloving may be necessary for added protection.[2] |
| Respiratory Protection | Work in a certified chemical fume hood.[1] If dust generation is unavoidable, a NIOSH-approved respirator is necessary. | To prevent inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.[6]
-
Verify that the chemical fume hood is functioning correctly.
-
Have an emergency spill kit accessible.
-
-
Handling:
-
Conduct all manipulations of the solid compound and its solutions within a chemical fume hood.[1]
-
Use dedicated glassware and utensils.
-
Avoid generating dust.[7][8] If weighing the solid, do so carefully on weighing paper within the fume hood.
-
Do not eat, drink, or smoke in the laboratory area.[7][9][10]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove and dispose of gloves properly.
-
Wash hands and arms thoroughly with soap and water.[7]
-
Disposal Plan: Waste Management Protocol
As a chlorinated organic compound, this compound requires specific disposal procedures.[1] Improper disposal can lead to environmental contamination and is a regulatory violation.
| Waste Type | Collection and Labeling | Storage | Disposal Method |
| Solid Waste | Collect in a designated, clearly labeled "Halogenated Organic Waste" container.[1] The label must include the full chemical name and hazard pictograms. | Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1] | Arrange for pickup and disposal by your institution's EHS department for high-temperature incineration.[1] |
| Contaminated Consumables | Place all contaminated items (e.g., pipette tips, weighing paper, gloves) in the same "Halogenated Organic Waste" container.[1] | Store with the solid waste container. | To be incinerated with the solid waste. |
| Liquid Waste (Rinsates) | Collect all rinsates from cleaning contaminated glassware in a designated "Halogenated Organic Waste" container.[1] | Store with the solid waste container. | Arrange for pickup and disposal by your institution's EHS department. |
Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [1] Never dispose of this chemical down the drain or in regular trash.[1]
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com.au [westlab.com.au]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
